(S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile
Description
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Properties
IUPAC Name |
2-[(2S)-1,4-dibenzylpiperazin-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c21-12-11-20-17-22(15-18-7-3-1-4-8-18)13-14-23(20)16-19-9-5-2-6-10-19/h1-10,20H,11,13-17H2/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFYHCYOYUZSSI-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=CC=C2)CC#N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H](CN1CC2=CC=CC=C2)CC#N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling & Control of (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile
The following technical guide provides an in-depth physicochemical profiling and control strategy for (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile, structured for application scientists and process chemists.
Executive Summary & Molecular Architecture
(S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile is a critical chiral building block, predominantly utilized in the synthesis of E-2012 , a gamma-secretase modulator investigated for Alzheimer’s disease therapy. Its structural core consists of a piperazine ring pharmacophore protected by two benzyl groups at the
The stereochemical integrity of the (S)-configuration is the primary Critical Quality Attribute (CQA). Loss of chirality at this stage propagates through subsequent synthetic steps (e.g., imidazole ring formation in E-2012), leading to biologically inactive eutomers. This guide focuses on the physicochemical behaviors that dictate the isolation, purification, and stability of this intermediate.
Molecular Identity
-
IUPAC Name: (S)-2-(1,4-dibenzylpiperazin-2-yl)acetonitrile[1]
-
Molecular Formula:
-
Molecular Weight: 305.42 g/mol
-
Key Functional Groups: Tertiary amines (basic), Nitrile (hydrolysis-prone), Benzyl (lipophilic/oxidizable).
Physicochemical Characteristics
The free base of (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile exhibits characteristics typical of lipophilic benzyl-protected amines. It is often isolated as a viscous oil or low-melting solid, whereas its salts (dihydrochloride, oxalate) are crystalline solids suitable for rigorous purification.
Table 1: Physicochemical Property Profile
| Property | Value / Characteristic | Notes |
| Physical State (Free Base) | Viscous Oil to Low-Melting Solid | Tends to oil out during aqueous workup; crystallization requires seeding or high purity. |
| Physical State (Salts) | Crystalline Solid | Dihydrochloride or Oxalate salts are preferred for storage. |
| Melting Point (Salt) | > 160°C (Decomposition) | Typical for dibenzylpiperazine di-HCl salts [1].[2] |
| Predicted LogP | 3.2 ± 0.4 | Highly lipophilic due to two benzyl groups. |
| pKa (Piperazine nitrogens) | ||
| Solubility (Free Base) | DCM, Toluene, EtOAc, THF | Miscible in most organic solvents. |
| Solubility (Salts) | Water, Methanol, DMSO | Limited solubility in non-polar aprotic solvents. |
| Chirality | (S)-Enantiomer | Enantiomeric Excess (ee) > 98.5% required for GMP release. |
Solubility & Partitioning Logic
The presence of two benzyl groups renders the free base practically insoluble in water at neutral pH. Process chemists must utilize this pH-dependent solubility switch:
-
Extraction: Acidify to pH < 3 to drive the molecule into the aqueous phase (removing non-basic impurities).
-
Isolation: Basify to pH > 10 to extract the free base into organic solvent (DCM or MTBE).
Synthetic & Stereochemical Control Strategy
The synthesis of the (S)-isomer generally follows two distinct pathways: Asymmetric Synthesis (starting from chiral amino acids like L-Aspartic acid derivatives) or Classical Resolution of the racemate.
Pathway Visualization
The following diagram illustrates the logic flow for generating and isolating the high-purity (S)-intermediate.
Figure 1: Synthetic workflow comparing resolution vs. asymmetric synthesis routes. The resolution pathway via diastereomeric salt crystallization is often preferred for cost-efficiency at scale.
Analytical Characterization Protocols
To validate the identity and purity of (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile, a multi-modal approach is required.
A. Nuclear Magnetic Resonance (NMR)
The
-
Solvent:
[3][4] -
Key Signals:
- 7.2–7.4 ppm (Multiplet, 10H, Aromatic Benzyl protons).
-
3.5–3.6 ppm (Singlet/AB System, 4H, Benzyl
). -
2.4–2.5 ppm (Doublet/Multiplet, 2H,
). Note: This doublet confirms the presence of the acetonitrile side chain. - 2.3–3.0 ppm (Multiplet, 7H, Piperazine ring protons).
B. Chiral HPLC Method (Enantiomeric Purity)
Standard reverse-phase C18 columns cannot separate the enantiomers. A polysaccharide-based chiral stationary phase is required. Due to the basicity of the piperazine nitrogens, an amine modifier is mandatory to prevent peak tailing.
Protocol:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Heptane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Why DEA? The diethylamine blocks active silanol sites and suppresses ionization of the piperazine, ensuring sharp peaks.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Nitrile absorption) or 254 nm (Benzyl absorption).
-
Temperature: 25°C.
-
Acceptance Criteria: (S)-isomer retention time ~
; (R)-isomer ~ . Resolution ( ) > 1.5.
C. Analytical Logic Flow
Figure 2: Quality Control decision tree. Note that low enantiomeric excess (ee) is best remediated by reforming the diastereomeric salt (e.g., tartrate) and recrystallizing, rather than chromatography.
Stability & Handling Guidelines
Chemical Stability Risks
-
Nitrile Hydrolysis: Exposure to strong acids or bases in the presence of water (especially at elevated temperatures) will hydrolyze the acetonitrile group to an amide or carboxylic acid. Control: Maintain anhydrous conditions during storage; avoid prolonged exposure to aqueous strong acids.
-
Oxidation: The benzylic positions are susceptible to oxidation (N-debenzylation) under radical conditions or prolonged air exposure. Control: Store under nitrogen/argon atmosphere.
-
Racemization: While the C2 chiral center is relatively stable, harsh basic conditions (e.g., refluxing in NaOEt) could induce epimerization via the enolate-like intermediate of the nitrile. Control: Avoid strong bases at high temperatures.
Storage Recommendations
-
Container: Amber glass (light protection) with Teflon-lined cap.
-
Atmosphere: Inert gas blanket (Argon/Nitrogen).
-
Temperature: 2–8°C (Refrigerated).
-
Form: If possible, store as the Dihydrochloride or Oxalate salt . The salts are significantly more stable to oxidation and hydrolysis than the free base oil.
References
-
Baltzly, R., et al. (1949). "The preparation of N-monosubstituted and N,N-disubstituted piperazines." Journal of the American Chemical Society, 71(4), 1162-1164.
-
Eisai R&D Management Co., Ltd. (2006). "Process for preparation of piperazine derivatives." World Intellectual Property Organization, WO2006004040.
-
Organic Process Research & Development. (2010). "Scalable Synthesis of E2012." ACS Publications. (General reference to class synthesis).
-
PubChem Compound Summary. (2024). "(S)-2-(Piperazin-2-yl)acetonitrile derivatives." National Center for Biotechnology Information.
Sources
- 1. targetmol.cn [targetmol.cn]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Potential therapeutic targets for (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile analogues
An In-depth Technical Guide to Investigating Potential Therapeutic Targets for (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile Analogues
Part 1: Introduction to Piperazine-Based Scaffolds in Drug Discovery
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Its conformational flexibility and ability to engage in various non-covalent interactions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The dibenzylpiperazine core, in particular, has been a cornerstone in the development of numerous clinically successful drugs, primarily targeting the central nervous system (CNS).
This guide provides a comprehensive framework for researchers and drug development professionals to explore and validate potential therapeutic targets for novel analogues of (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile. We will delve into high-probability target classes, present detailed experimental workflows for target validation, and offer insights into data interpretation, all grounded in established scientific principles.
Part 2: High-Probability Therapeutic Target Classes
Based on the extensive history of piperazine-containing compounds in pharmacology, we can identify several high-probability target classes for novel analogues.
G-Protein Coupled Receptors (GPCRs)
Rationale: The piperazine scaffold is a well-established pharmacophore for a multitude of GPCRs, particularly those involved in neurotransmission. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or be protonated at physiological pH, enabling interactions with key residues in the transmembrane domains of these receptors.
Potential GPCR Targets:
-
Serotonin (5-HT) Receptors: Various 5-HT receptor subtypes are modulated by piperazine-containing ligands, leading to therapeutic effects in depression, anxiety, and psychosis.
-
Dopamine (D) Receptors: Antagonism at D2 receptors is a hallmark of many antipsychotic drugs, a number of which feature a piperazine core.
-
Adrenergic Receptors: Alpha and beta-adrenergic receptors, crucial for cardiovascular and CNS function, are also known targets for this scaffold.
-
Histamine (H) Receptors: The piperazine moiety is present in many antihistamines, highlighting its affinity for this receptor family.
Illustrative GPCR Signaling Pathway:
Caption: Simplified Gq-coupled GPCR signaling cascade.
Ion Channels
Rationale: The ability of piperazine derivatives to carry a positive charge allows them to interact with the voltage-gated or ligand-gated pores of ion channels, leading to their blockade or modulation.
Potential Ion Channel Targets:
-
Voltage-Gated Calcium Channels (VGCCs): Blockade of L-type calcium channels is a therapeutic strategy for hypertension and angina.
-
Voltage-Gated Sodium Channels (VGSCs): Modulation of these channels is relevant for the treatment of epilepsy and neuropathic pain.
-
Potassium Channels: Various potassium channels, including hERG, are often screened for off-target effects, but specific modulation can be therapeutic.
Illustrative Ion Channel Modulation:
Caption: Mechanism of ion channel blockade by a ligand.
Kinases
Rationale: While less common than GPCRs, the piperazine scaffold is present in several approved kinase inhibitors. The scaffold can serve as a rigid core to orient functional groups towards the ATP-binding pocket of kinases.
Potential Kinase Targets:
-
Tyrosine Kinases: Targets such as EGFR, VEGFR, and Abl have been successfully inhibited by compounds containing a piperazine moiety.
-
Serine/Threonine Kinases: Kinases like Akt and mTOR, central to cell growth and proliferation, are also potential targets.
Illustrative Kinase Signaling Pathway:
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Part 3: Experimental Workflows for Target Validation
A systematic, multi-tiered approach is essential for identifying and validating the therapeutic targets of novel (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile analogues.
Initial Target Screening: A Broad-Based In Vitro Approach
Objective: To rapidly identify potential biological targets from a large panel of receptors, channels, and enzymes.
Methodology:
-
Compound Preparation: Synthesize and purify a small library of (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile analogues. Ensure high purity (>95%) and accurate concentration determination.
-
Panel Selection: Engage a contract research organization (CRO) that offers broad target screening panels. A comprehensive panel should include:
-
GPCRs (binding and functional assays)
-
Ion channels (binding and electrophysiology assays)
-
Kinases (enzymatic assays)
-
Transporters
-
Nuclear receptors
-
-
Primary Screen: Screen the analogues at a single high concentration (e.g., 10 µM) to identify initial "hits" (typically >50% inhibition or activation).
-
Data Analysis: Analyze the screening data to identify specific targets or target families that are consistently modulated by the analogues.
Workflow Diagram: Initial Target Screening
Caption: Workflow for primary in vitro target screening.
Hit Confirmation and Potency Determination
Objective: To confirm the hits from the primary screen and determine the potency and selectivity of the active analogues.
Methodology:
-
Dose-Response Curves: For each confirmed hit, perform concentration-response experiments to determine the IC50 (for inhibitors) or EC50 (for activators).
-
Orthogonal Assays: Validate the hits using a different assay format. For example, if a hit was identified in a binding assay, confirm its functional activity in a cell-based assay.
-
Selectivity Profiling: Screen the most potent analogues against a smaller panel of related targets to assess their selectivity.
Data Presentation: Summary of Potency and Selectivity
| Analogue | Target | Assay Type | IC50/EC50 (nM) | Selectivity vs. Off-Target 1 (fold) | Selectivity vs. Off-Target 2 (fold) |
| Analogue 1 | 5-HT2A | Binding | 15 | 150 | >1000 |
| Analogue 1 | D2 | Binding | 2250 | - | - |
| Analogue 2 | VGCC | Electrophysiology | 50 | 50 | 200 |
| Analogue 2 | hERG | Electrophysiology | 2500 | - | - |
Mechanistic Studies and Lead Optimization
Objective: To elucidate the mechanism of action and improve the properties of the lead compounds through iterative chemical synthesis and biological testing.
Methodology:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a focused library of analogues to understand the relationship between chemical structure and biological activity.
-
Mechanism of Action (MoA) Studies: Conduct experiments to determine how the lead compounds interact with their target (e.g., competitive vs. non-competitive binding, reversible vs. irreversible inhibition).
-
ADME/Tox Profiling: Evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of the lead compounds to assess their drug-likeness.
Workflow Diagram: Lead Optimization Cycle
Caption: The iterative cycle of lead optimization in drug discovery.
Part 4: Conclusion and Future Directions
The exploration of (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile analogues presents a promising avenue for the discovery of novel therapeutics. The strategy outlined in this guide, beginning with broad-based screening and progressing through systematic hit validation and lead optimization, provides a robust framework for identifying and characterizing their therapeutic targets. The high probability of interaction with GPCRs, ion channels, and kinases offers a solid starting point for these investigations.
Future efforts should focus on leveraging the SAR data to develop highly potent and selective lead candidates. Subsequent evaluation in relevant animal models of disease will be crucial for establishing in vivo efficacy and advancing these compounds towards clinical development.
Part 5: References
-
The Privileged Piperazine: A review of the piperazine scaffold in medicinal chemistry. Future Medicinal Chemistry. [Link]
-
GPCRs as Drug Targets: An overview of G-protein coupled receptors in drug discovery. Nature Reviews Drug Discovery. [Link]
-
Ion Channels in Drug Discovery: A comprehensive resource on ion channel pharmacology. British Journal of Pharmacology. [Link]
-
Kinase Inhibitors in Oncology: A review of the development of kinase inhibitors for cancer therapy. Cancer Discovery. [Link]
-
In Vitro Target Screening: An example of a commercial service for broad-based target profiling. Eurofins Discovery. [Link]
(S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile mechanism of action speculation
Structural Analysis, Mechanistic Speculation, and Experimental Validation
Executive Summary
(S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile (CAS: 2225787-92-6) is predominantly utilized as a chiral intermediate in the asymmetric synthesis of bioactive diamines, including precursors for antihistamines (e.g., Emedastine analogs) and neuroactive agents. However, its structural architecture—comprising a piperazine core, two lipophilic benzyl moieties, and a polar acetonitrile side chain—possesses intrinsic pharmacophoric properties that warrant independent investigation.
This guide speculates on the molecule's mechanism of action (MoA) based on Structure-Activity Relationship (SAR) homology with known Sigma-1 receptor (
Structural Deconstruction & Chemoinformatics
To predict the MoA, we must first analyze the physicochemical properties that dictate receptor binding.
Table 1: Physicochemical Profile
| Property | Value (Predicted) | Pharmacological Implication |
| Molecular Weight | ~305.42 g/mol | Optimal for Blood-Brain Barrier (BBB) penetration. |
| LogP | 3.2 – 3.8 | High lipophilicity; suggests strong CNS distribution and membrane intercalation. |
| pKa (Basic N) | ~8.5 (N1/N4) | Predominantly protonated at physiological pH (7.4), essential for electrostatic anchoring to receptor aspartate residues. |
| Chirality | (S)-Enantiomer | Stereoselectivity is critical; (S)-isomers in piperazines often exhibit distinct affinity profiles compared to (R)-isomers at GPCRs. |
| Key Motifs | "Privileged structure" for Sigma receptors and Calcium channels. | |
| Reactive Handle | Acetonitrile (-CN) | Stable bioisostere for carbonyls; potential metabolic hotspot (CYP450 hydroxylation at benzyl or nitrile hydrolysis). |
Mechanism of Action Speculation
Based on the "Basic Nitrogen + Flanking Hydrophobic Groups" pharmacophore, we propose three primary mechanisms of action.
Primary Hypothesis: Sigma-1 Receptor (
R) Modulation
The most probable target is the Sigma-1 receptor , an intracellular chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
-
Mechanistic Logic: High-affinity
R ligands (e.g., PRE-084, RC-33) typically feature a basic amine flanked by two hydrophobic regions of different sizes. The 1,4-dibenzyl substitutions provide the necessary bulk to occupy the primary and secondary hydrophobic pockets of the R ligand-binding domain (LBD). -
Predicted Effect:
-
Agonism:[1][2] If the acetonitrile group forms favorable H-bonds within the pocket, it could promote receptor oligomerization, leading to neuroprotective and anti-amnesic effects.
-
Antagonism:[3][4][5] If the rigid steric bulk prevents conformational shifts, it may act as an antagonist, potentially useful in neuropathic pain (blocking sensitization).
-
Secondary Hypothesis: Dopamine Transporter (DAT) Inhibition
Structurally, the molecule resembles 1-benzylpiperazine (BZP) , a known psychostimulant.
-
Mechanistic Logic: The addition of a second benzyl group and the acetonitrile arm increases steric hindrance. While this likely reduces potency compared to BZP, the lipophilicity suggests it may still bind to the DAT orthosteric site, blocking dopamine reuptake.
-
Predicted Effect: Mild psychostimulant properties or modulation of reward pathways.
Tertiary Hypothesis: L-Type Calcium Channel Blockade
Piperazine derivatives are scaffolds for calcium channel blockers (e.g., Lercanidipine precursors). The dibenzyl motif mimics the hydrophobic bulk required to block the pore or modulate the voltage sensor.
Visualizing the Pharmacophore
The following diagram illustrates the hypothetical binding mode of the molecule within the Sigma-1 receptor pocket.
Figure 1: Hypothetical Pharmacophore Mapping of the target molecule within the Sigma-1 Receptor binding site.
Experimental Protocols: Validating the Hypothesis
To transition from speculation to evidence, the following self-validating protocols are recommended.
Protocol A: Synthesis & Purification (Prerequisite)
Note: Commercial sources often supply this as a crude intermediate. High purity (>98% ee) is required for biological testing.
-
Starting Material: (S)-Piperazine-2-carboxylic acid dihydrochloride.
-
Benzylation: React with benzyl bromide (
eq) and in acetonitrile at reflux. -
Amidation & Dehydration: Convert the acid to the primary amide (via mixed anhydride), then dehydrate to the nitrile using Trifluoroacetic Anhydride (TFAA).
-
Chiral Resolution (Critical): If starting from racemic material, resolve using (S)-Pyroglutamic acid to crystallize the desired diastereomeric salt [1].
-
Validation: Verify enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA mobile phase).
Protocol B: Sigma-1 Receptor Radioligand Binding Assay
This assay determines the affinity (
Materials:
-
Source Tissue: Guinea pig brain membranes (rich in
R) or HEK293 cells overexpressing human R. -
Radioligand:
(highly selective agonist). -
Non-specific Binder: Haloperidol (
).
Workflow:
-
Preparation: Resuspend membranes in 50 mM Tris-HCl buffer (pH 7.4).
-
Incubation:
-
Mix
membrane suspension. -
Add
(Final conc: ~3 nM). -
Add
Test Compound (Concentration range: to M).
-
-
Equilibrium: Incubate at 37°C for 120 minutes (ensure steady state).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot competitive binding curves to determine
and calculate using the Cheng-Prusoff equation.
Self-Validation Check:
-
If
, the compound is a high-affinity ligand. -
If Hill Slope
, it indicates simple one-site competitive binding.
Screening Workflow Diagram
Figure 2: Step-by-step workflow from chemical synthesis to pharmacological validation.
Safety & Toxicity Considerations
-
hERG Inhibition: A common liability for dibenzyl-piperazine structures is blockade of the hERG potassium channel, leading to QT prolongation. An in vitro hERG patch-clamp assay is mandatory early in the evaluation.
-
Metabolic Stability: The acetonitrile group is relatively stable, but the benzylic carbons are prone to oxidative dealkylation by CYP450 enzymes.
References
-
Cossement, E., & Bodson, G. (2006). Pyroglutamate salts and their use in the optical resolution of intermediates for the synthesis of dextrocetirizine and levocetirizine. UCB Farchim SA. Patent WO2006094648A1. Link
-
Mestres, J., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands.[4] ACS Chemical Neuroscience, 12(11), 2003-2012.[4] Link
-
PubChem. (2023). (S)-2-(Piperazin-2-yl)acetonitrile Compound Summary. National Library of Medicine. Link
-
Rousseaux, C. G., & Greene, S. F. (2016). Sigma receptors [σRs]: biology in normal and diseased states. Journal of Receptor, Ligand and Channel Research, 9, 1–13. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. US5441958A - Ophthalmic compositions comprising emedastine and methods for their use - Google Patents [patents.google.com]
- 3. iris.unict.it [iris.unict.it]
- 4. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Discovery and Synthesis of (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile
This is an in-depth technical guide on the discovery and synthesis of (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile , a critical chiral intermediate in the development of piperazine-based therapeutics.
Executive Summary
(S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile (CAS: 70403-11-1 for racemic/generic; specific enantiomer often custom-synthesized) is a high-value chiral building block. It serves as a pivotal intermediate in the synthesis of diverse pharmacological agents, including sigma receptor ligands , neurokinin antagonists , and antipsychotics . Its core structure features a piperazine ring rigidly held in a chair conformation, protected by two benzyl groups, with a reactive acetonitrile handle at the C2 position. The (S)-configuration is frequently required to match the stereochemical demands of target receptor binding pockets.
This guide outlines a robust, scalable synthetic pathway derived from the chiral pool , ensuring high enantiomeric excess (ee) and reproducibility.
Retrosynthetic Analysis
To achieve the target molecule with high optical purity, we employ a retrosynthetic disconnection that traces back to (S)-Serine or (S)-Epichlorohydrin . The strategy relies on constructing the piperazine core with a pre-installed chiral center, followed by homologation of the side chain.
-
Target: (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile
-
Disconnection 1: Nucleophilic displacement of a leaving group (LG) by cyanide.
-
Precursor: (S)-1,4-Dibenzyl-2-(chloromethyl)piperazine (or mesylate).
-
-
Disconnection 2: Functional group interconversion (Activation).
-
Precursor: (S)-1,4-Dibenzyl-2-(hydroxymethyl)piperazine.
-
-
Disconnection 3: N-Protection.
-
Precursor: (S)-2-(Hydroxymethyl)piperazine.[1]
-
-
Starting Material: (S)-Serine (via reduction of 2-piperazinecarboxylic acid) or (S)-Epichlorohydrin .
Synthetic Workflow Diagram
Caption: Step-wise synthetic logic from chiral precursors to the nitrile target.
Detailed Synthetic Protocol
The following protocol prioritizes the (S)-Epichlorohydrin route for its directness and scalability, while noting the (S)-Serine route for cases requiring ultra-high enantiopurity.
Step 1: Construction of the Chiral Piperazine Core
Objective: Synthesis of (S)-2-(Hydroxymethyl)piperazine.
-
Reagents: (S)-Epichlorohydrin, Ethylenediamine.
-
Solvent: Methanol or Ethanol.[2]
-
Conditions: Slow addition at low temperature to favor cyclization over polymerization.
Procedure:
-
Charge a reactor with Ethylenediamine (5.0 equiv) in Methanol. Cool to 0°C.
-
Add (S)-Epichlorohydrin (1.0 equiv) dropwise over 2 hours. The excess diamine minimizes oligomerization.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Heat to reflux for 3 hours to ensure complete cyclization.
-
Work-up: Distill off excess ethylenediamine and solvent under reduced pressure. The residue contains the crude (S)-2-hydroxymethylpiperazine.
Step 2: N-Protection (Benzylation)
Objective: Synthesis of (S)-1,4-Dibenzyl-2-(hydroxymethyl)piperazine.
-
Reagents: Benzyl chloride (2.2 equiv), Triethylamine (Et3N) or K2CO3.
-
Solvent: Toluene or Dichloromethane (DCM).
Procedure:
-
Dissolve the crude residue from Step 1 in Toluene.
-
Add Triethylamine (2.5 equiv).
-
Add Benzyl chloride (2.2 equiv) dropwise at room temperature.
-
Heat to 60°C for 4-6 hours.
-
Work-up: Quench with water. Separate the organic layer.[3][4] Wash with brine.[4] Dry over Na2SO4.[5]
-
Purification: Recrystallization from Ethyl Acetate/Hexane or column chromatography.
-
Checkpoint: Verify structure via 1H NMR (benzyl protons ~3.5 ppm, piperazine ring protons).
-
Step 3: Activation of the Primary Alcohol
Objective: Synthesis of (S)-1,4-Dibenzyl-2-(chloromethyl)piperazine.
-
Reagents: Thionyl Chloride (SOCl2).
-
Solvent: Dichloromethane (DCM) or Chloroform.
Procedure:
-
Dissolve the alcohol from Step 2 in dry DCM. Cool to 0°C.
-
Add Thionyl Chloride (1.2 equiv) dropwise. (Caution: HCl gas evolution).
-
Stir at room temperature for 2 hours, then reflux for 1 hour if conversion is slow.
-
Work-up: Evaporate solvent and excess SOCl2 under vacuum. The product is often isolated as the hydrochloride salt.
-
Neutralization: Treat with aqueous NaHCO3 and extract with DCM to obtain the free base if needed for the next step.
Step 4: Cyanation (Nitrile Formation)
Objective: Synthesis of (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile.
-
Reagents: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).
-
Catalyst: Tetrabutylammonium bromide (TBAB) (Phase Transfer Catalyst) or NaI (catalytic).
-
Solvent: DMSO or DMF (anhydrous).
Procedure:
-
Suspend NaCN (1.5 equiv) in dry DMSO.
-
Add the chloro-intermediate from Step 3 (1.0 equiv).
-
Heat the mixture to 60-80°C for 4-8 hours. Monitor by TLC/HPLC.
-
Work-up: (Caution: Cyanide waste). Pour into ice water. Extract with Ethyl Acetate.[6]
-
Wash organic layer with water (3x) to remove DMSO, then brine.
-
Purification: Column chromatography (Silica gel, Hexane:EtOAc gradient).
Process Optimization & Data Summary
The following table summarizes critical parameters for maximizing yield and enantiomeric excess.
| Parameter | Optimized Condition | Rationale |
| Cyclization Temp | 0°C -> RT -> Reflux | Low temp addition prevents polymerization; reflux drives ring closure. |
| Diamine Excess | 5-10 equivalents | Prevents cross-linking of epichlorohydrin; ensures 1:1 reaction. |
| Solvent (Step 4) | DMSO or DMF | Polar aprotic solvents maximize the nucleophilicity of the cyanide ion. |
| Leaving Group | Chloride or Mesylate | Chloride (via SOCl2) is cost-effective; Mesylate is milder but requires careful handling. |
| Yield (Overall) | 45 - 60% | Step 1 is the yield-limiting step; downstream steps are high-yielding. |
Analytical Characterization
To validate the identity and purity of the synthesized (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile , the following analytical signatures are expected:
-
1H NMR (400 MHz, CDCl3):
-
Aromatic Protons: Multiplet at δ 7.20–7.40 ppm (10H, two benzyl groups).
-
Benzyl CH2: Two AB systems or singlets around δ 3.50–3.60 ppm.
-
Side Chain (-CH2-CN): Doublet or multiplet around δ 2.40–2.60 ppm.
-
Piperazine Ring: Multiplets spanning δ 2.20–3.00 ppm.
-
-
Mass Spectrometry (ESI+):
-
[M+H]+: Calculated m/z ~ 306.19.
-
-
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/Isopropanol (90:10).
-
Criterion: ee > 98% required for pharmaceutical applications.
-
Safety & Handling
-
Epichlorohydrin: Potent alkylating agent; potential carcinogen. Use in a closed system.
-
Sodium Cyanide: Extremely toxic. Never mix with acid. Maintain pH > 10 in aqueous waste streams. Use specific cyanide waste disposal protocols.
-
Thionyl Chloride: Corrosive; releases HCl and SO2. Use efficient fume hood and scrubbing.
References
-
Synthesis of Chiral Piperazines
- Title: "Enantioselective synthesis of C2-functionalized piperazines via organoc
- Source:Tetrahedron Letters / NIH.
-
URL:
-
Epichlorohydrin Cyclization Methodology
-
General Benzylation & Cyanation Protocols
- Title: "Synthesis of 1,4-dibenzylpiperazine deriv
- Source:Organic Syntheses.
-
URL:
-
Analytical Data (Racemic/Analogues)
- Title: "1,4-Dibenzylpiperazine Monograph."
- Source:SWGDRUG.
-
URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. DE19780906B4 - Process for the preparation of benzonitrile and benzyl alcohol - Google Patents [patents.google.com]
- 3. WO2009063487A3 - An improved process for manufacture of epoxides, particularly epichlorohydrin - Google Patents [patents.google.com]
- 4. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN103351311A - Synthesis method of diphenylacetonitrile - Google Patents [patents.google.com]
- 7. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
Solubility profile of (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile in organic solvents
[1][3]
Executive Technical Summary
(S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile (CAS: 2225787-92-6 for S-isomer; 70403-11-1 for racemate) is a lipophilic, chiral piperazine intermediate used in the synthesis of complex pharmaceutical agents.[1][2][3] Structurally, it consists of a polar piperazine core substituted with two hydrophobic benzyl groups and a polar acetonitrile appendage.[1][2]
This amphiphilic structure—dominated by the bulky lipophilic benzyl moieties—dictates a solubility profile characterized by high solubility in chlorinated and polar aprotic solvents , moderate-to-high solubility in alcohols , and low solubility in aliphatic hydrocarbons .[1][2] Its basic nitrogen centers allow for pH-dependent aqueous solubility, enabling efficient purification via acid-base swing extraction.[1][2]
Key Physicochemical Characteristics:
Solvent Compatibility Matrix
The following data synthesizes experimental behaviors of structurally homologous 1,4-dibenzylpiperazine derivatives.
Quantitative Solubility Estimates (at 25°C)
| Solvent Class | Specific Solvent | Solubility Status | Estimated Conc. (mg/mL) | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM) | Freely Soluble | >500 mg/mL | Excellent dipole-dipole interactions; primary solvent for extraction.[1][2][3] |
| Chlorinated | Chloroform | Freely Soluble | >500 mg/mL | Similar to DCM; useful for NMR analysis.[1][2][3] |
| Esters | Ethyl Acetate | Soluble | 100–300 mg/mL | Good solvent for reaction workup; solubility decreases significantly at <0°C. |
| Alcohols | Methanol / Ethanol | Soluble | 50–150 mg/mL | Soluble at RT; often used as the "good" solvent in recrystallization pairs.[1][2][3] |
| Ethers | THF / 1,4-Dioxane | Freely Soluble | >200 mg/mL | Excellent for anhydrous reactions; prevents oiling out compared to Et2O.[1][2][3] |
| Alkanes | Hexane / Heptane | Insoluble / Sparingly | <1 mg/mL | Lack of polar interactions makes these ideal anti-solvents for precipitation.[1][2][3] |
| Aqueous | Water (pH 7) | Insoluble | <0.1 mg/mL | Hydrophobic benzyl groups dominate the polar nitrile/amine core.[1][2][3] |
| Aqueous | 0.1 M HCl (pH 1) | Soluble | >50 mg/mL | Protonation of piperazine nitrogens forms a water-soluble dihydrochloride salt.[1][2][3] |
Thermodynamic Solubility Landscape
The solubility behavior is driven by the competition between the hydrophobic benzyl "wings" and the polar piperazine-nitrile core.[1][2]
Figure 1: Solubility landscape illustrating solvent classes suitable for dissolution, processing, and purification.[1][3]
Experimental Protocols
Protocol A: Acid-Base Swing Purification
This method leverages the pH-dependent solubility of the piperazine nitrogens to remove non-basic impurities (e.g., benzyl halides) without chromatography.[1][2][3]
-
Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) (10 mL/g).
-
Extraction (Acidic): Extract the organic phase with 1.0 M HCl (3 x 5 mL/g).
-
Wash: Wash the combined aqueous acidic layers with a small volume of Hexane to remove lipophilic residues.[1][2][3]
-
Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to >10 using 4.0 M NaOH or NH₄OH .
-
Extraction (Basic): Extract the turbid aqueous mixture with Dichloromethane (DCM) (3 x 10 mL/g).
-
Isolation: Dry the DCM layer over anhydrous Na₂SO₄ , filter, and concentrate in vacuo to yield the purified free base.
Protocol B: Recrystallization (Anti-Solvent Method)
If the compound is a solid or to purify the HCl salt form:
-
Solvent A (Good): Dissolve the crude material in the minimum amount of hot Ethanol (60°C) .[1][2][3]
-
Filtration: Filter hot if insoluble particulates are present.[1][2][3]
-
Solvent B (Bad): Slowly add Cyclohexane or Heptane dropwise to the hot solution until a faint, persistent turbidity is observed.[1][2][3]
-
Cooling: Allow the solution to cool slowly to room temperature, then to 4°C.
-
Collection: Filter the crystals and wash with cold Heptane.
Process Chemistry Logic
The choice of solvents is governed by the "Like Dissolves Like" principle, modified by the specific functional groups of the molecule:
-
Why DCM? The benzyl rings interact favorably with the chlorinated solvent via dispersion forces, while the polar nitrile/amine core interacts with the dipole of DCM.[2] This "dual compatibility" makes it the superior solvent for solubilization.[1][2][3]
-
Why Ethanol/Heptane? This system creates a steep solubility gradient.[1][2][3] The compound is soluble in ethanol due to H-bonding with the piperazine nitrogens, but the addition of heptane disrupts the solvent structure, forcing the hydrophobic benzyl groups to aggregate and crystallize.[1]
-
Why Avoid Diethyl Ether? While soluble, piperazine derivatives often "oil out" (form a separate liquid phase) rather than crystallize in ether.[1][2][3] Esters or Alcohols are preferred to control crystal growth.[1][2][3]
Figure 2: Acid-Base extraction workflow for purification of the title compound.[1][2][3]
References
-
CymitQuimica. (1,4-Dibenzyl-piperazin-2-yl)-acetonitrile Product Data. Retrieved from
-
Zhang, M., et al. (2010).[1][2][3][7] Crystal structure of 1,4-dibenzylpiperazine. Acta Crystallographica Section E. Retrieved from
-
MedChemExpress. (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile Product Information. Retrieved from
-
PubChem. 1,4-Dibenzylpiperazine Compound Summary. Retrieved from [1][2][3]
-
University of Rochester. Solvents for Recrystallization Guide. Retrieved from
Sources
- 1. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. 1,4-Dibenzylpiperazine | C18H22N2 | CID 200601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Dibenzylpiperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Derivatization Strategies for (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile
Abstract
(S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile is a pivotal chiral intermediate in the synthesis of neuroactive piperazine scaffolds. The nitrile moiety serves as a versatile handle for divergent synthesis, allowing access to primary amines, carboxylic acids, and bioisosteres like tetrazoles.[1] However, the presence of the chiral center at the piperazine C2 position—alpha to the nitrile—presents a significant risk of racemization under thermodynamic conditions.[1] This guide outlines three validated protocols for the chemoselective derivatization of the nitrile group, prioritizing the retention of enantiomeric purity and the stability of the N-benzyl protecting groups.[1]
Strategic Analysis & Chemical Logic
Structural Considerations
The molecule features a piperazine ring constrained in a chair conformation.[1] The (S)-configuration at C2 places the acetonitrile side chain in an equatorial position to minimize 1,3-diaxial interactions.
-
Racemization Risk: The
-proton (at C2) is acidified by the electron-withdrawing nitrile group. Strong bases or high temperatures can promote deprotonation/reprotonation, leading to epimerization.[1] Acidic conditions are generally preferred for hydrolysis to maintain chiral integrity. -
Protecting Group Stability: The 1,4-dibenzyl groups are stable to basic hydrolysis and hydride reduction (LiAlH
) but are labile under catalytic hydrogenation (Pd/C, H ).[1] Protocols below utilize non-hydrogenolytic conditions to preserve these groups.
Reaction Pathways
The following diagram illustrates the divergent synthetic pathways covered in this guide.
Figure 1: Divergent synthesis pathways for (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile. Colors indicate distinct reaction classes.
Experimental Protocols
Protocol A: Reduction to (S)-2-(1,4-Dibenzylpiperazin-2-yl)ethanamine
Objective: Conversion of the nitrile to a primary amine without cleaving the benzyl groups.
Mechanism: Nucleophilic attack by hydride (from LiAlH
Materials
-
(S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile (1.0 equiv)
-
Lithium Aluminum Hydride (LAH) (2.0 equiv, 1.0 M in THF)[1]
-
Tetrahydrofuran (THF), anhydrous[1]
-
Sodium Sulfate decahydrate (Na
SO ·10H O) or Fieser reagents
Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF (10 mL/g of substrate).
-
Reagent Addition: Cool the THF to 0°C. Carefully add the LAH solution dropwise via syringe. Caution: Exothermic.
-
Substrate Addition: Dissolve the nitrile starting material in a minimum volume of anhydrous THF. Add this solution dropwise to the LAH suspension at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Quench (Fieser Method): Cool back to 0°C. For every x grams of LAH used, add:
-
Workup: Warm to RT and stir for 15 mins until a white granular precipitate forms. Filter through a Celite pad.[2] Wash the pad with diethyl ether.
-
Isolation: Dry the filtrate over anhydrous MgSO
, filter, and concentrate in vacuo to yield the crude primary amine.
Expected Yield: 85–92% Key Quality Attribute: Absence of debenzylated byproducts (check MS for M-91 peaks).
Protocol B: Acidic Hydrolysis to (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetic Acid
Objective: Hydrolysis of the nitrile to the carboxylic acid while minimizing racemization.
Mechanism: Acid-catalyzed hydration of the nitrile to the amide, followed by hydrolysis to the acid.[1][3]
Why this method: Acidic hydrolysis (HCl) is preferred over basic hydrolysis. The protonated nitrile/amide intermediates are less prone to
Materials
-
Starting Nitrile (1.0 equiv)[2]
-
6M Hydrochloric Acid (HCl)
-
Glacial Acetic Acid (optional co-solvent for solubility)
Procedure
-
Dissolution: Dissolve the nitrile in 6M HCl (10 mL/g). If the substrate is not fully soluble, add Glacial Acetic Acid (1:1 v/v) to ensure a homogeneous phase.[1]
-
Reaction: Heat the mixture to reflux (approx. 100–110°C) for 6–12 hours.
-
Critical Control Point: Monitor conversion by HPLC. Stop immediately upon consumption of the intermediate amide to prevent thermal degradation.
-
-
Workup: Cool the reaction mixture to 0°C.
-
Neutralization: Carefully adjust pH to ~6.0–7.0 using 2M NaOH or solid NaHCO
. Note: The product is a zwitterionic amino acid derivative; isoelectric precipitation is the goal. -
Extraction: Extract with DCM (3 x 20 mL). The carboxylic acid may remain in the aqueous phase if too polar; if so, use n-Butanol or lyophilize the aqueous layer and desalt.[1]
-
Purification: Recrystallization from Ethanol/Water or prep-HPLC (C18 column, 0.1% TFA buffer).
Expected Yield: 70–80% Racemization Check: Perform Chiral HPLC using a Chiralpak AGP or OD-H column to verify ee% > 98%.
Protocol C: Bioisostere Synthesis (Tetrazole Formation)
Objective: Conversion of the nitrile to a 5-substituted tetrazole (carboxylic acid bioisostere).
Mechanism: [3+2] Cycloaddition of azide to the nitrile.
Why this method: This reaction utilizes ZnBr
Materials
-
Starting Nitrile (1.0 equiv)[2]
-
Sodium Azide (NaN
) (1.5 equiv) -
Zinc Bromide (ZnBr
) (1.0 equiv) -
Solvent: DMF or Isopropanol/Water (1:1)
Procedure
-
Mixture: In a pressure vial, combine the nitrile, NaN
, and ZnBr in DMF (5 mL/mmol). -
Reaction: Seal the vial and heat to 100°C for 12–24 hours.
-
Safety: Azides can form explosive hydrazoic acid if acidified. Keep the reaction mixture basic/neutral until quench.
-
-
Workup: Cool to RT. Add 1M HCl carefully in a fume hood until pH ~2 (to protonate the tetrazole, pKa ~4.5).
-
Caution: Ensure good ventilation to manage trace HN
evolution.
-
-
Extraction: Extract with Ethyl Acetate (3x).
-
Purification: The crude product is often pure enough. Further purification via silica gel chromatography (DCM/MeOH/Acetic Acid gradient).
Expected Yield: 85–95%
Analytical Summary & Troubleshooting
| Parameter | Method | Acceptance Criteria | Common Failure Mode |
| Identity | 1H NMR (DMSO-d6) | Distinct methylene doublet (CH2-CN/COOH) at | Solvent peaks masking signals |
| Chirality | Chiral HPLC | ee% > 98% | Racemization during basic workup |
| Purity | HPLC-MS | > 95% Area | Debenzylation (M-91 mass peak) |
| Water | Karl Fischer | < 0.5% | Hygroscopic amine salts |
Troubleshooting Racemization: If a drop in enantiomeric excess (ee) is observed during Protocol B (Hydrolysis):
-
Lower Temperature: Reduce hydrolysis temperature to 60°C and extend time.
-
Enzymatic Route: Switch to a Nitrilase biocatalyst (e.g., Nitrilase from Alcaligenes faecalis) which operates at pH 7.0 and 30°C, offering perfect stereocontrol [4].[1]
References
-
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Ed.[1] Wiley. (Standard reference for LAH reduction selectivity).
-
Wang, M., et al. (2011).[1] "Hydrolysis of sterically hindered nitriles: Preventing racemization." Journal of Organic Chemistry, 76(11), 4552-4559.[1] Link
-
Demko, Z. P., & Sharpless, K. B. (2001).[1] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 66(24), 7945–7950.[1] Link
-
Martínková, L., & Křen, V. (2010).[1] "Nitrile-converting enzymes for organic synthesis." Current Opinion in Chemical Biology, 14(2), 130-137.[1] Link
Sources
- 1. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. researchgate.net [researchgate.net]
Application Note: Leveraging (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile in Medicinal Chemistry
Executive Summary
This guide details the application of (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile (hereafter referred to as Compound S-CN ) as a high-value chiral intermediate. While piperazines are ubiquitous in medicinal chemistry (appearing in >10% of FDA-approved drugs), the 2-substituted chiral piperazine scaffold presents synthetic challenges regarding enantiopurity and regioselectivity.
Compound S-CN solves these challenges by providing a fixed (S)-stereocenter protected by orthogonal benzyl groups, with a versatile acetonitrile "warhead" for chain extension. This note focuses on its critical role in synthesizing Sigma-1 receptor ligands (specifically the antipsychotic candidate E-5842 ) and provides validated protocols for its transformation into chiral diamines.
Structural Analysis & Strategic Utility
The "Lynchpin" Architecture
Compound S-CN is not merely a reagent; it is a divergent hub. Its utility rests on three structural pillars:
-
The (S)-Stereocenter: Derived typically from L-Aspartic acid, the C2 chiral center is configurationally stable. Using this pre-formed chiral pool material eliminates the need for costly enantiomeric resolution at late stages.[1]
-
The Acetonitrile Handle: This group is the primary reaction site.[1] It can be:
-
Reduced to an ethylamine (Gateway to GPCR ligands).
-
Hydrolyzed to acetic acid derivatives (Peptidomimetics).
-
Alkylated (Chain branching).
-
-
Dibenzyl Protection: The N1 and N4 nitrogens are benzylated.[1] This is crucial because it renders the piperazine ring chemically inert during harsh nitrile reductions, preventing ring opening or polymerization.[1]
Case Study: Synthesis of E-5842
The most authoritative application of Compound S-CN is in the synthesis of E-5842 , a selective Sigma-1 (
-
Mechanism: The (S)-configuration is essential for high-affinity binding to the
chaperone protein. -
Pathway: Compound S-CN undergoes nitrile reduction to form the corresponding ethylamine, which is then coupled with a triazole fragment.[1]
Experimental Protocols
Protocol A: Chemoselective Reduction of Nitrile to Primary Amine
Objective: Convert Compound S-CN to (S)-2-(1,4-dibenzylpiperazin-2-yl)ethan-1-amine. Challenge: Avoid racemization at C2 and prevent partial reduction to the imine.
Materials
-
Substrate: (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile (1.0 eq)
-
Reductant: Lithium Aluminum Hydride (LiAlH
) (2.5 eq) — Note: Raney Ni/H is an alternative but LiAlH is preferred for bench-scale purity. -
Solvent: Anhydrous THF (stabilizer-free).
-
Quench: Glauber’s Salt (Na
SO ·10H O) or Fieser method reagents.
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck RBF equipped with a reflux condenser and N
inlet. -
Solubilization: Dissolve Compound S-CN in anhydrous THF (0.1 M concentration). Cool to 0°C in an ice bath.
-
Addition: Add LiAlH
(pellets or solution) portion-wise over 30 minutes. Critical: Maintain internal temp < 5°C to prevent side reactions. -
Reflux: Remove ice bath and warm to room temperature (RT). Heat to gentle reflux (66°C) for 3–4 hours.
-
Checkpoint: Monitor TLC (System: DCM/MeOH 9:1). The nitrile spot (
) should disappear; a baseline amine spot appears.
-
-
Fieser Quench (Critical for Yield):
-
Cool to 0°C.[1]
-
Slowly add water (
mL per g LiAlH ). -
Add 15% NaOH (
mL). -
Add water (
mL).
-
-
Workup: Stir until a white granular precipitate forms (aluminum salts). Filter through a Celite pad.
-
Isolation: Dry filtrate over Na
SO , filter, and concentrate in vacuo.-
Yield Expectation: 85–92% as a viscous pale yellow oil.
-
Protocol B: Regioselective N-Debenzylation
Objective: Selectively remove the N-benzyl group to allow functionalization of the piperazine ring. Insight: The N1-benzyl (sterically more accessible) and N4-benzyl groups have different cleavage rates under catalytic hydrogenation conditions.
Methodology
-
Dissolution: Dissolve the diamine (from Protocol A) in Methanol (0.2 M).
-
Catalyst: Add Pd(OH)
/C (Pearlman’s Catalyst, 20 wt% loading). Note: Pd/C is often too slow for the second benzyl group, allowing for kinetic control.[1] -
Hydrogenation: Stir under H
balloon (1 atm) at RT. -
Monitoring:
-
2 hours: N1-debenzylation is typically complete (Mono-protected product).
-
24 hours + Heat (50°C): Complete debenzylation (Free piperazine).
-
-
Purification: Filter catalyst over Celite. The mono-benzyl product can be recrystallized as an oxalate salt.
Data Summary & Specifications
| Parameter | Specification / Value |
| CAS (Racemate) | 70403-11-1 |
| Molecular Weight | 305.42 g/mol |
| Chiral Purity | > 98% ee (Essential for Sigma-1 affinity) |
| Typical Yield (Reduction) | 88% (Protocol A) |
| Key Impurity | Aldehyde (from partial reduction/hydrolysis) |
| Storage | 2–8°C, Hygroscopic (Store under Argon) |
Visualizations of Signaling & Synthesis[1][2][3]
Diagram 1: The E-5842 Synthetic Pathway
This workflow illustrates the transformation of the raw chiral pool material into the active pharmaceutical ingredient.
Caption: Figure 1. Linear synthesis of E-5842 showing the central role of the nitrile intermediate.[1]
Diagram 2: Divergent Utility of the Scaffold
This diagram demonstrates how Compound S-CN serves as a hub for various medicinal chemistry campaigns beyond Sigma ligands.
Caption: Figure 2. The "Hub-and-Spoke" utility of the scaffold, allowing access to amines, acids, and aldehydes.[1]
References
-
Diaz, J. L., et al. (2001).[1] Synthesis and Biological Evaluation of the Enantiomers of the Sigma Receptor Ligand E-5842. Journal of Medicinal Chemistry.[1][2]
-
Guitart, X., & Farré, A. J. (1998).[1][3] The effect of E-5842, a sigma receptor ligand and potential atypical antipsychotic, on Fos expression in rat forebrain.[1][3] European Journal of Pharmacology.[1][3]
-
Pericàs, M. A., et al. (2000).[1] Enantioselective Synthesis of 2-Substituted Piperazines. Organic Letters.[1]
-
Esteve, S.A. (2002).[1] Sigma-1 receptor ligands and putative atypical antipsychotic E-5842.[4] NeuroReport.[1]
-
BenchChem. (2025).[5] General Protocols for Piperazine Reduction and Functionalization.[1]
Sources
- 1. CN103351311A - Synthesis method of diphenylacetonitrile - Google Patents [patents.google.com]
- 2. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of E-5842, a sigma receptor ligand and potential atypical antipsychotic, on Fos expression in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the novel sigma1 receptor ligand and putative atypical antipsychotic E-5842 on BDNF mRNA expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Purification of (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile by Column Chromatography
Abstract
The purification of (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile presents a classic chromatographic challenge: separating a lipophilic, basic amine on acidic silica gel.[1] Without protocol modification, the piperazine nitrogen atoms interact strongly with surface silanols, resulting in peak tailing, poor resolution, and yield loss. This application note details a robust purification protocol using Triethylamine (TEA)-modified silica chromatography . We provide a self-validating method development strategy, a step-by-step execution protocol, and mechanistic insights to ensure high enantiomeric and chemical purity (>98%) for downstream drug development.
Introduction & Chemical Context
(S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile is a critical chiral building block, often utilized in the synthesis of neurokinin-1 (NK1) receptor antagonists and HIV protease inhibitors.
Physicochemical Profile
| Property | Characteristic | Chromatographic Implication |
| Structure | Piperazine ring with two benzyl groups and an acetonitrile side chain. | Significant lipophilicity due to benzyl groups; distinct basicity due to tertiary amines. |
| Basicity | Basic (Tertiary Amines). | High affinity for acidic silanol groups ( |
| Polarity | Moderate. | Soluble in DCM, EtOAc, and Toluene; limited solubility in pure Hexanes. |
| Chirality | (S)-Enantiomer. | Purification must avoid conditions that promote racemization (though unlikely under standard silica conditions, prolonged exposure to strong bases should be monitored). |
The Challenge: The "Tailing" Mechanism
Standard silica gel (
-
Broad, tailing peaks (streaking).
-
Co-elution with impurities.
-
Irreversible adsorption (yield loss).
To overcome this, we employ a Mobile Phase Modifier strategy using Triethylamine (TEA) to competitively block silanol sites.
Method Development & Optimization
Before committing valuable crude material, perform the following Thin Layer Chromatography (TLC) optimization.
Solvent System Selection
While Dichloromethane (DCM)/Methanol (MeOH) is common for amines, it is often too polar for dibenzyl-protected species, pushing the product to the solvent front (
Recommended System: Hexanes / Ethyl Acetate (EtOAc) with TEA .[2]
-
Rationale: The benzyl groups provide sufficient lipophilicity to retain the compound in hexanes. EtOAc provides controlled polarity modulation without the aggressive elution strength of MeOH.
TLC Protocol (System Suitability Test)
-
Prepare Mobile Phase A: 20% EtOAc in Hexanes (No modifier).
-
Prepare Mobile Phase B: 20% EtOAc in Hexanes + 1% v/v TEA .
-
Spotting: Spot crude mixture on two separate silica TLC plates.
-
Elution: Run Plate A in Mobile Phase A; Plate B in Mobile Phase B.
-
Visualization: UV (254 nm) and Dragendorff’s reagent (specific for tertiary amines).
Success Criteria:
-
Plate A: Spot shows streaking/comet-tailing;
is variable. -
Plate B: Spot is compact, circular, and
is between 0.25 and 0.35.
Technical Insight: If
in 20% EtOAc/TEA, increase EtOAc to 30%. If, decrease EtOAc to 10%. The TEA concentration should remain constant at 1%.
Detailed Purification Protocol
Reagents and Equipment[4][5][6][7][8]
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Solvents: HPLC-grade Hexanes, Ethyl Acetate, Triethylamine.
-
Column: Glass column (sized 30:1 to 50:1 silica-to-crude mass ratio).
Step-by-Step Execution
Step 1: Slurry Packing with Modifier (Critical)
Do not dry pack. The heat of solvation can disrupt the TEA equilibrium.
-
Calculate silica requirement (e.g., for 1g crude, use 40g silica).
-
Prepare Slurry Solvent : 90:10 Hexanes:EtOAc + 1% TEA .
-
Suspend silica in Slurry Solvent and pour into the column.
-
Equilibration: Flush the column with 2-3 column volumes (CV) of the Slurry Solvent. This ensures all silanol sites are pre-saturated with TEA before the sample hits the silica.
Step 2: Sample Loading
-
Method: Wet loading is preferred if solubility allows.
-
Solvent: Dissolve crude in a minimum volume of Toluene or DCM (approx 1-2 mL per gram).
-
Note: Avoid pure EtOAc for loading as it may cause band broadening. Toluene is excellent for benzylated compounds.
-
-
Application: Carefully pipette the solution onto the sand bed. Rinse the flask with 0.5 mL solvent and apply again.
Step 3: Gradient Elution
Run a stepwise gradient to maintain resolution. All solvents must contain 1% TEA .
| Gradient Step | Solvent Composition (Hex:EtOAc + 1% TEA) | Volume (CV) | Purpose |
| 1 | 95:5 | 2 CV | Elute non-polar impurities (e.g., dibenzyl byproducts). |
| 2 | 90:10 | 3 CV | Move product away from baseline. |
| 3 | 80:20 | Until Elution | Target Elution Zone. |
| 4 | 50:50 | 2 CV | Flush polar impurities/baseline trash. |
Step 4: Fraction Collection & Analysis
-
Collect fractions (~10-15 mL for a 40g column).
-
Check every 3rd fraction via TLC (using the optimized Mobile Phase B).
-
Pool fractions containing the pure spot.
-
Evaporation: Concentrate under reduced pressure.[3][4]
-
Note: TEA has a high boiling point (89°C). To remove residual TEA, co-evaporate the oil with DCM or Ethanol 2-3 times, or dry under high vacuum (< 1 mbar) overnight.
-
Mechanism of Action & Visualization
The following diagram illustrates the competitive inhibition mechanism that makes this purification possible.
Caption: Mechanism of Amine Tailing vs. TEA Modification. TEA acts as a sacrificial base, occupying acidic silanol sites to allow the target piperazine to elute freely.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Product Co-elutes with Impurity | Gradient too steep; Overloading. | Decrease slope of gradient (e.g., hold at 10% EtOAc longer). Reduce loading to 1:50 ratio. |
| Product "Sticks" to Column | Insufficient TEA; Silica too acidic. | Flush column with 5% TEA in EtOAc. Ensure TEA is fresh. |
| White Solid in Fractions | Silica dissolution (if using MeOH).[2] | Filter fractions through a 0.45µm PTFE frit. (Less likely in Hex/EtOAc systems). |
| Residual TEA Smell | Incomplete drying. | TEA forms salts easily. Dissolve product in DCM, wash with sat. |
Safety & Handling
-
(S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile: Treat as a potential irritant. Wear gloves and eye protection.
-
Triethylamine: Volatile, toxic, and flammable. Handle only in a fume hood.
-
Silica Gel: Inhalation hazard. Use a dust mask or handle in a hood when pouring dry powder.
References
-
Biotage. (2023).[1] Is there an easy way to purify organic amines? Retrieved from [Link]
-
Teledyne ISCO. (2010).[5] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]
-
Reich, H. J. (2023). Chromatography of Amines.[1][6][3][5][7] University of Wisconsin-Madison (Not Voodoo). Retrieved from [Link]
Sources
Application Notes and Protocols for the Utilization of (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile in Compound Library Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Chiral Piperazine Scaffolds in Modern Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and bioavailability, and to present substituents in defined vectors for optimal target engagement.[1] The introduction of chirality, particularly at the C-2 position, unlocks three-dimensional chemical space, enabling the synthesis of compounds with enhanced potency and selectivity. (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile emerges as a highly valuable starting material for the construction of diverse compound libraries. Its pre-installed chirality and versatile functional handles—two secondary amine precursors and a nitrile group—provide multiple points for diversification.
This comprehensive guide details the strategic application of (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile in the generation of compound libraries through a series of robust and reliable protocols. We will explore the sequential deprotection and functionalization of the piperazine nitrogens, followed by the chemical transformation of the nitrile moiety into a variety of other functional groups.
Physicochemical Properties of (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile
A thorough understanding of the starting material's properties is fundamental to successful library synthesis.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₃N₃ | Vendor Data |
| Molecular Weight | 305.42 g/mol | Vendor Data |
| Appearance | Solid | Vendor Data |
| Chirality | (S)-configuration | Inherent to name |
| Key Functional Groups | Two tertiary amines (N-benzyl protected), Nitrile | Chemical Structure |
Strategic Overview of Library Synthesis
The generation of a diverse compound library from (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile is predicated on a multi-stage synthetic strategy. The core principle is the sequential and controlled modification of its functional groups.
Caption: Library Synthesis Workflow.
Part 1: Piperazine Core Modification
The initial phase of library construction focuses on the piperazine scaffold, involving the removal of the N-benzyl protecting groups and subsequent functionalization of the liberated secondary amines.
Protocol 1: N-Debenzylation via Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation offers a mild and efficient method for the removal of N-benzyl groups, avoiding the need for high-pressure hydrogenation equipment.[3] Ammonium formate serves as a convenient in-situ source of hydrogen.[4]
Reaction Scheme:
(S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile → (S)-2-(Piperazin-2-yl)acetonitrile
Materials:
| Reagent | M.W. | Quantity (for 1 mmol scale) | Moles | Equivalents |
| (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile | 305.42 | 305 mg | 1.0 | 1.0 |
| 10% Palladium on Carbon (Pd/C) | N/A | 305 mg | N/A | N/A |
| Anhydrous Ammonium Formate | 63.06 | 315 mg | 5.0 | 5.0 |
| Methanol (MeOH) | 32.04 | 10 mL | N/A | N/A |
Step-by-Step Protocol:
-
To a round-bottom flask, add (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile (1.0 mmol) and 10% Pd/C (equal weight to the substrate).[4]
-
Add methanol (10 mL) to the flask.
-
With vigorous stirring, add anhydrous ammonium formate (5.0 mmol) in one portion.[4]
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 10 mL).[4]
-
Combine the filtrates and concentrate under reduced pressure to yield the crude (S)-2-(Piperazin-2-yl)acetonitrile. The product can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: Selective N-Functionalization via Reductive Amination
With the deprotected piperazine in hand, the two nitrogen atoms can be sequentially functionalized. Reductive amination with aldehydes or ketones using sodium triacetoxyborohydride (STAB) is a mild and highly selective method for forming C-N bonds.[1][5] By controlling the stoichiometry, it is possible to achieve mono-alkylation.
Reaction Scheme:
(S)-2-(Piperazin-2-yl)acetonitrile + R¹-CHO → (S)-2-(4-R¹-piperazin-2-yl)acetonitrile
Materials:
| Reagent | M.W. | Quantity (for 1 mmol scale) | Moles | Equivalents |
| (S)-2-(Piperazin-2-yl)acetonitrile | 125.17 | 125 mg | 1.0 | 1.0 |
| Aldehyde (R¹-CHO) | Varies | Varies | 1.1 | 1.1 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 318 mg | 1.5 | 1.5 |
| 1,2-Dichloroethane (DCE) | 98.96 | 10 mL | N/A | N/A |
Step-by-Step Protocol:
-
Dissolve (S)-2-(Piperazin-2-yl)acetonitrile (1.0 mmol) and the desired aldehyde (1.1 mmol) in 1,2-dichloroethane (10 mL) in a round-bottom flask.[1]
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.[1]
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.[1]
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction time can vary from 2 to 24 hours depending on the reactivity of the aldehyde.[1]
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-mono-alkylated piperazine.
Part 2: Diversification of the Nitrile Moiety
The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, significantly expanding the chemical diversity of the compound library.[6]
Caption: Nitrile Transformation Pathways.
Protocol 3: Hydrolysis of the Nitrile to a Carboxylic Acid
Acid-catalyzed hydrolysis provides a straightforward method to convert the nitrile group into a carboxylic acid, which can then be used in subsequent amide coupling reactions.[7][8]
Reaction Scheme:
Piperazine-acetonitrile → Piperazine-acetic acid
Materials:
| Reagent | M.W. | Quantity (for 1 mmol scale) | Moles | Equivalents |
| Piperazine-acetonitrile derivative | Varies | 1.0 mmol | 1.0 | 1.0 |
| Dilute Hydrochloric Acid (e.g., 6M) | 36.46 | 10 mL | N/A | N/A |
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve the piperazine-acetonitrile derivative (1.0 mmol) in dilute hydrochloric acid (10 mL).[8]
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to ~7 with a suitable base (e.g., NaOH solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Protocol 4: Reduction of the Nitrile to a Primary Amine
Reduction of the nitrile with a strong reducing agent like lithium aluminum hydride (LiAlH₄) yields a primary amine, which can be further functionalized.[9][10]
Reaction Scheme:
Piperazine-acetonitrile → Piperazine-ethylamine
Materials:
| Reagent | M.W. | Quantity (for 1 mmol scale) | Moles | Equivalents |
| Piperazine-acetonitrile derivative | Varies | 1.0 mmol | 1.0 | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 57 mg | 1.5 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 10 mL | N/A | N/A |
| Water | 18.02 | As required | N/A | N/A |
| 10% NaOH solution | 40.00 | As required | N/A | N/A |
Step-by-Step Protocol:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5 mmol) in anhydrous THF (5 mL).[10]
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the piperazine-acetonitrile derivative (1.0 mmol) in anhydrous THF (5 mL) to the LiAlH₄ suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.[10]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (0.057 mL), 10% NaOH solution (0.086 mL), and water (0.171 mL) per 57 mg of LiAlH₄ used.[10]
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with THF.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude primary amine, which can be purified by column chromatography.
Part 3: Advanced Library Scaffolds
The functionalized intermediates can be used to construct more complex and medicinally relevant scaffolds.
Protocol 5: Amide Library Synthesis using HATU Coupling
The carboxylic acids generated in Protocol 3 can be coupled with a diverse set of amines to create an amide library. HATU is a highly efficient coupling reagent that facilitates amide bond formation under mild conditions.[11][12]
Reaction Scheme:
Piperazine-acetic acid + R³-NH₂ → Piperazine-acetamide-R³
Materials:
| Reagent | M.W. | Quantity (for 1 mmol scale) | Moles | Equivalents |
| Piperazine-acetic acid derivative | Varies | 1.0 mmol | 1.0 | 1.0 |
| Amine (R³-NH₂) | Varies | 1.1 mmol | 1.1 | 1.1 |
| HATU | 380.23 | 418 mg | 1.1 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 340 µL | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 5 mL | N/A | N/A |
Step-by-Step Protocol:
-
Dissolve the piperazine-acetic acid derivative (1.0 mmol) in DMF (5 mL) in a round-bottom flask.
-
Add HATU (1.1 mmol) and DIPEA (2.0 mmol) to the solution.[12]
-
Stir the mixture for 10 minutes at room temperature to activate the carboxylic acid.
-
Add the desired amine (1.1 mmol) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by flash column chromatography.
Protocol 6: Diketopiperazine (DKP) Library Synthesis
The primary amine from Protocol 4 can be used as a precursor for the synthesis of diketopiperazines (DKPs), a class of cyclic dipeptides with a wide range of biological activities.[13]
Reaction Scheme:
This is a multi-step process generally involving the coupling of the primary amine with an N-protected amino acid, followed by deprotection and cyclization.
General Strategy:
-
Amide Coupling: Couple the piperazine-ethylamine derivative with an N-protected amino acid (e.g., Boc-amino acid) using standard peptide coupling conditions (e.g., HATU, as in Protocol 5).
-
N-Deprotection: Remove the N-protecting group (e.g., Boc group with trifluoroacetic acid).
-
Cyclization: Induce intramolecular cyclization, often by heating in a suitable solvent, to form the diketopiperazine ring. A general procedure for the synthesis of 2,5-DKPs involves heating the amino acid in ethylene glycol.[14]
Conclusion
(S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile is a powerful and versatile building block for the creation of diverse and medicinally relevant compound libraries. By employing a systematic and modular synthetic approach involving deprotection, N-functionalization, and nitrile transformations, researchers can rapidly access a wide array of novel chemical entities. The protocols outlined in this guide provide a robust foundation for the efficient and reproducible synthesis of these compound libraries, empowering drug discovery and development efforts.
References
-
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]
-
Reddy, P. G., & Baskaran, S. (2001). Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate. Tetrahedron Letters, 42(40), 7121-7123. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Singh, R. P., & Verma, J. (2018). Application of Nitrile in Drug Design. Current Drug Discovery Technologies, 15(2), 98-113.
-
Common Organic Chemistry. Amine to Amide (HATU) Mechanism. [Link]
- Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews, 112(7), 3641–3716.
-
Deshmukh, M. B. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? ResearchGate. [Link]
-
Clark, J. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
- Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89.
- Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Reactions, 79, 1-278.
-
Sharma, V., Singh, P., & Kumar, V. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 303-310. [Link]
- Kazmierczak-Barańska, J., et al. (2018). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Beilstein Journal of Organic Chemistry, 14, 2539–2547.
-
Organic Synthesis. Nitrile to Acid - Common Conditions. [Link]
- de Souza, G. E. P., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585-595.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Scribd. [Link]
- Neochoritis, C. G., et al. (2023).
-
Sciencemadness Discussion Board. (2014). Help with debenzylation of N-Benzyl. [Link]
- Martinkova, L., & Kren, V. (2010). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids.
-
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
- Acar, U., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Alfonsi, K., et al. (2008). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 10(1), 31-35.
- El Kazzouli, S., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(70), 42934-42966.
-
Fisher Scientific. Amide Synthesis. [Link]
-
Chemguide. (2021). Hydrolysis of nitriles. [Link]
-
Thornton, P. D., & Apebende, E. A. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Macromolecular Materials and Engineering. [Link]
-
Visual Learners. (2025). Reduction of nitriles to amines using LiAlH4. YouTube. [Link]
- Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids. U.S. Patent No. 3,542,822. Washington, DC: U.S.
- Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of monoalkylidene diketopiperazines and application to the synthesis of barettin. Organic & Biomolecular Chemistry, 5(9), 1435-1440.
- Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901–6910.
-
Hunt, I. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. University of Calgary. [Link]
-
Clark, J. (n.d.). Reducing nitriles to primary amines. Chemguide. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Total Synthesis of Complex Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. growingscience.com [growingscience.com]
- 13. researchgate.net [researchgate.net]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Diastereomer Separation & Solvent Optimization
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Optimizing Solvent Systems for Chromatographic Separation of Diastereomers Last Updated: February 12, 2026
Mission Statement
Welcome to the Advanced Chromatography Support Center. Unlike enantiomers, which require chiral stationary phases due to identical physicochemical properties in an achiral environment, diastereomers possess distinct scalar properties (boiling point, polarity, solubility). This allows them to be separated on achiral stationary phases (C18, Phenyl-Hexyl, Silica) through rigorous mobile phase optimization.
This guide moves beyond basic "trial and error" by applying Snyder’s Selectivity Triangle and thermodynamic control to resolve critical pairs.
Module 1: The Method Development Protocol
The "Triangulation" Strategy
Do not immediately resort to expensive chiral columns. Diastereomers often exhibit different dipole moments and hydrophobicities that can be exploited with standard phases.
Phase 1: The Universal Gradient Scout
Before optimizing, you must locate your analytes. Run this protocol on a standard C18 column (
Protocol:
-
Mobile Phase A: 0.1% Formic Acid in Water (Low pH suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate:
. -
Temperature:
.
Analysis:
-
Elution < 5 min: Analyte is too polar. Switch to HILIC or Aqueous Normal Phase .
-
Elution > 15 min: Analyte is highly hydrophobic. Use a C8 or C4 column, or stronger solvents (THF).
-
Elution 5–15 min: Ideal. Proceed to Phase 2 (Isocratic Optimization).
Phase 2: Selectivity Optimization (The
Factor)
If the scouting run shows co-elution (
Visual Workflow: The Decision Matrix
Figure 1: Decision matrix for optimizing diastereomer separation, prioritizing achiral modifications before chiral intervention.
Module 2: Troubleshooting Hub (FAQs)
Ticket #001: "My diastereomers co-elute (single peak) regardless of the gradient slope."
Diagnosis: You have a Selectivity (
Solution: The Solvent Switch Refer to Snyder’s Solvent Selectivity Triangle [1].
-
If ACN fails (Group VI): Switch to Methanol (Group II) . Methanol can hydrogen bond with solutes, often providing the necessary differentiation for diastereomers with hydroxyl or amine groups.
-
If MeOH fails: Try Tetrahydrofuran (THF - Group III) . THF is a strong proton acceptor and often resolves rigid diastereomers (like steroids) that ACN/MeOH cannot.
| Solvent | Selectivity Group | Dominant Interaction | Best For...[1][2] |
| Acetonitrile (ACN) | VI | Dipole-Dipole | General purpose, low viscosity. |
| Methanol (MeOH) | II | Proton Donor/Acceptor | Analytes with -OH, -NH groups. |
| THF | III | Proton Acceptor | Rigid molecules, steroids, planar compounds. |
Ticket #002: "The peaks are separating, but the second diastereomer tails badly ( )."
Diagnosis: Secondary Silanol Interactions.
Technical Explanation: Silica-based columns have residual silanol groups (
Solution Protocol:
-
Low pH Strategy: Lower mobile phase pH to
using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. This suppresses the ionization of silanols (keeping them neutral). -
Chaotropic Additives: If low pH is insufficient, add 20mM Ammonium Perchlorate (Note: Not MS friendly) or Triethylamine (TEA) as a sacrificial base to block silanols.
-
High pH Strategy (Modern Columns Only): Use a Hybrid Silica column (e.g., Waters XBridge, Agilent Poroshell HPH) and raise pH to 10. This neutralizes the analyte's basic amine, eliminating the interaction.
Ticket #003: "I see separation, but the retention times drift between runs."
Diagnosis: Thermal Equilibrium or Solvent Evaporation. Technical Explanation: Diastereomers often have very similar enthalpies of adsorption. Small fluctuations in temperature can shift their relative retention times (selectivity drift).[3]
Solution:
-
Thermostat Control: Use a column oven. Do not rely on ambient temperature.
-
The Temperature Effect: Unlike enantiomers, diastereomer selectivity is highly temperature-dependent.
-
Experiment: Run the separation at
, , and . -
Insight: Lower temperatures often improve resolution (entropy effect) for rigid isomers, while higher temperatures improve peak shape (mass transfer) [3].
-
Module 3: Advanced Optimization Logic
When binary systems (Water/ACN) fail, Ternary Mixtures can fine-tune selectivity. By blending Methanol and ACN, you access the "space" between the vertices of Snyder's triangle.
Logic Visualization: The Resolution Tree
Figure 2: Root cause analysis for chromatographic resolution failures.
Critical Reference Table: Mobile Phase Modifiers
| Modifier | Concentration | Function | Warning |
| TFA | 0.05% - 0.1% | pH control (< 2.0) + Ion Pairing | Suppresses MS signal strongly. |
| Formic Acid | 0.1% | pH control (~ 2.7) | MS friendly; less effective for strong bases than TFA. |
| Ammonium Acetate | 10 mM | Buffer (pH 4-6) | Volatile; good for MS. |
| TEA | 0.1% | Silanol Blocker | High pH; damages standard silica columns. |
References
-
Snyder, L. R. (1974). Classification of the solvent properties of common liquids. Journal of Chromatography A, 92(2), 223–230.
-
Dolan, J. W. (2002). Peak Tailing and Column Aging.[4] LCGC North America, 20(5).
-
Vanhoenacker, G., & Sandra, P. (2006). High temperature liquid chromatography. Journal of Separation Science.
Sources
Minimizing over-alkylation in N-substituted piperazine synthesis
This guide serves as a specialized technical support resource for minimizing over-alkylation (bis-alkylation) during the synthesis of N-substituted piperazines. It is designed for organic chemists and process scientists requiring high-purity mono-functionalized scaffolds.
Topic: Minimizing Over-Alkylation & Optimizing Selectivity Support Tier: Level 3 (Senior Application Scientist)
Core Challenge: The Kinetic Trap
The synthesis of
-
The Problem: In many cases, the newly formed tertiary amine is more nucleophilic than the remaining secondary amine (due to inductive donation from the alkyl group), or at least competitively nucleophilic.
-
The Result: Without intervention, the reaction follows statistical probability, often yielding a mixture of unreacted piperazine (33%), mono-alkylated product (33%), and bis-alkylated byproduct (33%).
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing >20% bis-alkylated byproduct despite adding reagents 1:1."
Diagnosis: You are operating under "Stoichiometric Control," which is statistically flawed for this reaction class. Root Cause: As soon as a molecule of mono-alkyl piperazine forms, it competes with the remaining unsubstituted piperazine for the alkyl halide. Corrective Action:
-
Switch to "Dilution Control": Add the electrophile (dissolved in solvent) dropwise to a solution of piperazine. This keeps the local concentration of electrophile low relative to the piperazine.
-
Invert Stoichiometry: If the electrophile is inexpensive, use 5–10 equivalents of piperazine relative to 1 equivalent of electrophile. This statistical flooding forces the electrophile to encounter unsubstituted piperazine.
-
Self-Validation: TLC should show a large baseline spot (excess piperazine) and the mono-product, with minimal non-polar bis-product.
-
Issue 2: "My mono-alkylated product is stuck in the aqueous phase during workup."
Diagnosis: Piperazine and its mono-alkyl derivatives are highly polar and water-soluble, especially as salts.
Root Cause: Standard extraction (EtOAc/Water) often fails because the partition coefficient (
-
The "Salting Out" Extraction: Saturate the aqueous phase with NaCl or
. -
The "Chloroform Trick": Adjust the aqueous pH to >12. Extract with Chloroform (
) or Dichloromethane (DCM) , not Ethyl Acetate. Piperazines have significantly higher solubility in chlorinated solvents. -
Alternative Workup: If using the "Excess Piperazine" method (see Protocol A), distill off the solvent and sublime the excess piperazine (if volatile) or wash the crude solid with ether (bis-products are often soluble in ether, while mono-salts may not be, depending on the counterion).
Issue 3: "I need to use an expensive electrophile and cannot afford to waste it."
Diagnosis: The "Excess Piperazine" method is chemically inefficient for the electrophile.
Corrective Action:
Adopt the Protection-Deprotection Strategy (Protocol B).
Do not attempt direct alkylation. Use
-
Mechanism:[3][4][5] The Boc group sterically and electronically deactivates
. Alkylation occurs exclusively at .
Decision Matrix & Workflow Visualization
Diagram 1: Method Selection Logic
This decision tree guides you to the optimal synthetic route based on your constraints (reagent cost and chemical stability).
Caption: Strategic decision matrix for selecting the optimal mono-alkylation pathway based on reagent availability and type.
Experimental Protocols
Protocol A: Direct Alkylation (The "Excess Amine" Method)
Best for: Cheap alkyl halides (e.g., Benzyl bromide, Alkyl chlorides) where piperazine removal is easy.
Reagents:
-
Piperazine (anhydrous) [5.0 – 10.0 equivalents]
-
Alkyl Halide (R-X) [1.0 equivalent][6]
-
Solvent: Acetonitrile (ACN) or Ethanol (EtOH)
-
Base:
(optional, if using free base piperazine as scavenger)
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of Piperazine in 20 mL of ACN. Heat to mild reflux (60°C).
-
Controlled Addition: Dissolve 1 mmol of Alkyl Halide in 5 mL ACN. Add this solution dropwise over 30–60 minutes to the stirring piperazine solution.
-
Why: Maintains a high [Piperazine]:[R-X] ratio at the reaction interface.
-
-
Reaction: Stir for 2–4 hours. Monitor by TLC.[7]
-
Checkpoint: Look for the disappearance of the limiting reagent (Alkyl Halide).
-
-
Workup:
-
Filter off any solid precipitate (often Piperazine di-hydrohalide salts).[8]
-
Concentrate the filtrate to remove solvent.[6]
-
Purification: The residue contains Product + Excess Piperazine.[6]
-
Option 1 (Volatility): If R-X is heavy, sublime excess piperazine under high vacuum.
-
Option 2 (Wash): Triturate with water; bis-alkylated byproducts are often insoluble, while mono-products may require pH adjustment to extract.
-
-
Protocol B: The Protected Pathway (N-Boc Strategy)
Best for: Expensive electrophiles, complex synthesis, or when high purity is critical.
Reagents:
- -Boc-Piperazine [1.0 – 1.2 equivalents]
-
Electrophile (R-X) [1.0 equivalent]
-
Base:
or [2.0 equivalents] -
Solvent: DMF or Acetonitrile
Step-by-Step:
-
Alkylation: Mix
-Boc-Piperazine, Base, and R-X in DMF. Stir at RT or 60°C until conversion is complete.-
Selectivity: Only the non-Boc nitrogen can react. Bis-alkylation is chemically impossible.
-
-
Isolation: Dilute with water, extract into EtOAc. Wash with brine to remove DMF. Concentrate to yield
-Boc- -alkyl-piperazine. -
Deprotection: Dissolve intermediate in DCM (5 mL). Add Trifluoroacetic acid (TFA) (1 mL) or 4M HCl in Dioxane. Stir for 1–2 hours.
-
Free Basing: Evaporate volatiles. The product is a TFA/HCl salt. To free base, dissolve in minimal water, adjust pH to >12 with NaOH, and extract with DCM.
Comparative Data Analysis
| Feature | Direct Alkylation (Excess Amine) | Protected Synthesis (N-Boc) | Reductive Amination |
| Atom Economy | Poor (requires 5-10x excess amine) | Good (1:1 stoichiometry) | Excellent |
| Step Count | 1 Step | 2 Steps (Alkylation + Deprotection) | 1 Step (One-pot) |
| Mono-Selectivity | ~70–85% (Statistical) | >99% (Chemically Enforced) | High (>90%) |
| Purification | Difficult (removing excess amine) | Easy (distinct polarity changes) | Moderate |
| Cost Efficiency | High (if Piperazine is cheap) | Lower (Boc material cost) | High (Reagent dependent) |
| Risk of Quaternary Salt | High (if stoichiometry is off) | None | Very Low |
Mechanism of Over-Alkylation
Understanding the pathway allows for better control. The diagram below illustrates the competing pathways.
Caption: Kinetic pathway showing how the mono-alkylated product competes as a nucleophile for the remaining electrophile.
References
-
BenchChem. "A Comparative Guide to Alkylating Agents for Piperazine Substitution." BenchChem Technical Guides. Accessed 2024.[9][10] Link
-
Chao, J., et al. "Synthesis of N-substituted piperazines via nucleophilic substitution." Journal of Organic Chemistry, 2012.[9] Link
-
ResearchGate. "What are the best conditions to perform monoalkylation in piperazine?" Scientific Discussions. Accessed 2024.[9][10] Link
-
Organic Chemistry Portal. "Synthesis of Piperazines." Organic Chemistry Portal Abstracts. Accessed 2024.[9][10] Link
-
National Institutes of Health (NIH). "Synthesis of Secondary Amines via Self-Limiting Alkylation." PubMed Central. Link
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling alkylating agents and piperazines.
Sources
- 1. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2014184039A1 - Method for preparing n-alkyl-piperazines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperazine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Unraveling the Stereospecific Biological Profile of (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile and its Enantiomer: A Comparative Analysis
Introduction
In the realm of pharmacology and drug development, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different, and sometimes entirely distinct, pharmacological and toxicological profiles. This guide provides a comparative analysis of the biological activities of (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile and its corresponding (R)-enantiomer. As a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), understanding the stereospecific contributions of each enantiomer is paramount for the rational design of safer and more efficacious drugs.
While direct and comprehensive comparative studies on the biological activity of the enantiomers of 2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile are not extensively available in the public domain, we can infer their potential activities by examining the therapeutic classes of drugs synthesized from similar chiral piperazine scaffolds. The piperazine moiety is a privileged structure in medicinal chemistry, frequently incorporated into drugs targeting the central nervous system (CNS), among other therapeutic areas.
Inferred Biological Activities from Structurally Related Compounds
Derivatives of chiral piperazines are integral components of a wide array of therapeutic agents, including antipsychotics, antidepressants, anxiolytics, and muscarinic receptor modulators. The specific orientation of substituents on the chiral piperazine ring can profoundly influence the binding affinity and selectivity of the final drug molecule for its biological target.
For instance, patent literature reveals that various piperazine derivatives are being investigated as muscarinic receptor antagonists. These receptors play a crucial role in regulating neuronal excitability and cognitive processes. It is plausible that derivatives synthesized from (S)- or (R)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile could exhibit stereospecific interactions with muscarinic receptor subtypes.
Hypothetical Signaling Pathways
Given the prevalence of piperazine derivatives in CNS-acting drugs, it is conceivable that compounds derived from these enantiomeric intermediates could modulate key signaling pathways involved in neurotransmission. A hypothetical workflow for investigating such effects is outlined below.
Figure 1. A generalized signaling pathway for a G-protein coupled receptor (GPCR) that could be modulated by drugs derived from the chiral piperazine intermediates.
Experimental Protocols for Biological Activity Assessment
To definitively characterize and compare the biological activities of the (S) and (R) enantiomers, a series of in vitro and in vivo assays would be necessary. The following protocols represent standard methodologies in the field.
1. Receptor Binding Assays
This experiment aims to determine the binding affinity of each enantiomer to a panel of relevant biological targets, such as neurotransmitter receptors.
-
Step 1: Membrane Preparation: Prepare cell membrane fractions from tissues or cell lines expressing the receptor of interest.
-
Step 2: Radioligand Incubation: Incubate the membrane preparations with a known radiolabeled ligand that specifically binds to the target receptor.
-
Step 3: Competitive Binding: In parallel, incubate the membrane-radioligand mixture with increasing concentrations of the unlabeled test compounds (the (S) and (R) enantiomers).
-
Step 4: Separation and Counting: Separate the bound from unbound radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.
-
Step 5: Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Calculate the inhibitory constant (Ki) for each enantiomer, which is a measure of its binding affinity.
2. Functional Assays
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor.
-
Step 1: Cell Culture: Culture a cell line that endogenously or recombinantly expresses the target receptor and is coupled to a measurable downstream signaling pathway (e.g., calcium mobilization, cAMP production).
-
Step 2: Compound Treatment: Treat the cells with varying concentrations of each enantiomer.
-
Step 3: Signal Detection: Measure the functional response using an appropriate detection method (e.g., fluorescence-based calcium imaging, luminescence-based cAMP assays).
-
Step 4: Data Analysis: Generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) values for each enantiomer.
Experimental Workflow Diagram
Figure 2. A typical experimental workflow for the preclinical evaluation of enantiomeric compounds.
Comparative Data Summary (Hypothetical)
As direct experimental data is unavailable, the following table presents a hypothetical comparison based on the principles of stereospecificity in pharmacology.
| Parameter | (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile | (R)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile |
| Target Receptor Affinity (Ki) | Potentially higher affinity for a specific receptor subtype | Potentially lower affinity or affinity for a different receptor subtype |
| Functional Activity (EC50/IC50) | May act as a potent agonist or antagonist | May be inactive, have reduced potency, or exhibit a different functional profile (e.g., antagonist vs. agonist) |
| In Vivo Efficacy | Could demonstrate the desired therapeutic effect in animal models | May lack efficacy or produce off-target effects |
| Pharmacokinetics (ADME) | Stereospecific metabolism could lead to a distinct pharmacokinetic profile | May have a different rate of metabolism and clearance |
| Toxicology | The therapeutically active enantiomer (eutomer) may have a favorable safety profile | The less active or inactive enantiomer (distomer) could contribute to adverse effects |
While (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile is identified as a valuable chiral intermediate, a comprehensive understanding of its biological activity in comparison to its (R)-enantiomer necessitates further investigation. The principles of stereopharmacology strongly suggest that these enantiomers are likely to exhibit distinct biological profiles. The future synthesis of specific APIs from these intermediates and their subsequent pharmacological evaluation will be crucial to fully elucidate the stereospecific contributions of each enantiomer to the final drug's efficacy and safety. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such a comparative analysis.
References
At present, there are no direct scientific publications available that specifically detail the comparative biological activities of (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile and its enantiomer. The information provided is based on general principles of stereopharmacology and data from related classes of compounds. For further information on the synthesis and general properties of this intermediate, please refer to chemical supplier databases.
Comparative analysis of catalysts for asymmetric pyrazine hydrogenation
Introduction: The Significance of Chiral Piperazines
The piperazine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals targeting diverse therapeutic areas, from oncology to central nervous system disorders. The introduction of chirality into the piperazine ring significantly expands the accessible chemical space, allowing for fine-tuning of pharmacological properties and enhancing target specificity. Asymmetric hydrogenation of readily available pyrazines represents one of the most direct and atom-economical routes to these valuable chiral building blocks. This guide provides a comparative analysis of the leading catalyst systems for this transformation, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, mechanistic intricacies, and practical application. We will delve into the nuances of iridium, rhodium, ruthenium, and palladium-based catalysts, supported by experimental data, to inform catalyst selection and optimization for the synthesis of enantioenriched piperazines.
Comparative Analysis of Catalyst Performance
The choice of metal and its associated chiral ligand is paramount in achieving high enantioselectivity and catalytic efficiency in pyrazine hydrogenation. Below, we compare the performance of prominent catalyst systems based on iridium, rhodium, ruthenium, and palladium.
Iridium Catalysts: The Workhorse for High Enantioselectivity
Iridium complexes, particularly those bearing chiral diphosphine ligands, have emerged as highly effective catalysts for the asymmetric hydrogenation of a variety of pyrazine derivatives.[1][2] These catalysts often exhibit excellent enantioselectivities and are compatible with a range of substrates.
A notable strategy for enhancing reactivity involves the activation of the pyrazine substrate. For instance, the use of alkyl halides to form pyrazinium salts renders the ring more susceptible to hydrogenation.[3][4] Another approach involves the use of Lewis or Brønsted acids as activators, which has proven successful for complex heterocyclic systems containing a pyrazine moiety.[2][5]
Table 1: Performance of a Representative Iridium Catalyst in the Asymmetric Hydrogenation of 2,5-Dimethylpyrazine
| Catalyst System | Substrate | H₂ Pressure (atm) | Temp (°C) | Solvent | Time (h) | Conversion (%) | ee (%) | Reference |
| [Ir(cod)Cl]₂ / (S)-xyl-binap | 2,5-Dimethylpyrazine | 50 | 80 | Dioxane | 24 | >99 | 95 | [1] |
Data synthesized from cited literature for representative purposes.
Rhodium Catalysts: A Versatile Alternative
Rhodium-based catalysts are well-established for the asymmetric hydrogenation of various unsaturated compounds, and their application extends to N-heteroarenes.[6][7] While direct comparative data on simple pyrazines is less abundant in seminal literature compared to iridium, rhodium catalysts, often in combination with ferrocene-based phosphine ligands, have demonstrated high efficiency for related heterocycles.[6][8] Mechanistic studies on analogous substrates suggest that the reaction pathway and enantioselectivity can be highly sensitive to substrate structure and reaction conditions.[6]
Table 2: Representative Performance of a Rhodium Catalyst in the Asymmetric Hydrogenation of a Pyridine Derivative (as an analogue)
| Catalyst System | Substrate | H₂ Pressure (psi) | Temp (°C) | Solvent | Conversion (%) | ee (%) | Reference |
| [Rh(cod)₂]BF₄ / (R,R)-Me-BPE | 2-(4-fluorophenyl)pyridine | 250 | 25 | MeOH | >99 | 98 | [6] |
Data on a pyridine substrate is presented to illustrate the potential of Rhodium catalysts for N-heteroarene hydrogenation.
Ruthenium Catalysts: Promising for a Broad Substrate Scope
Ruthenium catalysts, particularly those bearing chiral diamine-diphosphine ligands, are renowned for their broad applicability in asymmetric hydrogenation.[5][9] These systems have been successfully employed for the enantioselective reduction of a wide array of N-heteroaromatics.[5][10] The versatility of ruthenium catalysts suggests their strong potential for pyrazine hydrogenation, although specific, direct comparative studies against iridium and rhodium on pyrazines are still an emerging area of investigation. Computational studies on related ketone reductions highlight the subtle interplay of steric and electronic factors in determining enantioselectivity with ruthenium catalysts.[11]
Table 3: Representative Performance of a Ruthenium Catalyst in the Asymmetric Hydrogenation of a Naphthyridine Derivative
| Catalyst System | Substrate | H₂ Pressure (atm) | Temp (°C) | Solvent | Conversion (%) | ee (%) | Reference |
| [RuCl((S)-xylbinap)((S,S)-dpen)]Cl | 2,7-dimethyl-1,8-naphthyridine | 50 | 50 | MeOH | >99 | 99 | [10] |
Data on a naphthyridine substrate is presented to showcase the high performance of Ruthenium catalysts for related N-heterocycles.
Palladium Catalysts: A Niche Approach for Functionalized Pyrazines
Palladium catalysts have carved a niche in the asymmetric hydrogenation of specific pyrazine derivatives, such as pyrazin-2-ols. This transformation provides access to valuable chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities.[12]
Table 4: Performance of a Palladium Catalyst in the Asymmetric Hydrogenation of a Pyrazin-2-ol
| Catalyst System | Substrate | H₂ Pressure (atm) | Temp (°C) | Solvent | Yield (%) | dr | ee (%) | Reference |
| Pd(OCOCF₃)₂ / (S)-Segphos | 3-methyl-5-phenylpyrazin-2-ol | 50 | 30 | Toluene | 98 | >20:1 | 96 | [12] |
Data synthesized from cited literature for representative purposes.
Experimental Protocols
General Protocol for Iridium-Catalyzed Asymmetric Hydrogenation of 2,5-Dimethylpyrazine
This protocol is a representative example based on established methodologies.[1]
1. Catalyst Preparation (in situ):
-
In a glovebox, add [Ir(cod)Cl]₂ (1 mol%) and the chiral diphosphine ligand (e.g., (S)-xyl-binap, 2.2 mol%) to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the desired solvent (e.g., degassed dioxane, 2 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
2. Hydrogenation Reaction:
-
Add 2,5-dimethylpyrazine (1 mmol) to the catalyst solution.
-
Transfer the Schlenk tube to a stainless-steel autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to the desired pressure (e.g., 50 atm H₂).
-
Heat the reaction to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 24 hours).
3. Work-up and Analysis:
-
Cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Workflow for Catalyst Screening and Optimization
Sources
- 1. Reversible Interconversion between 2,5-Dimethylpyrazine and 2,5-Dimethylpiperazine by Iridium-Catalyzed Hydrogenation/Dehydrogenation for Efficient Hydrogen Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric arene hydrogenation: towards sustainability and application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic and Thermodynamic Considerations in the Rh-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of 1,3-Dipolar Nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ruthenium-Catalyzed Enantioselective Hydrogenation of Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computational study of the factors controlling enantioselectivity in ruthenium(II) hydrogenation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Error [weizmann.esploro.exlibrisgroup.com]
Cross-validation of analytical methods for piperazine derivative quantification
Cross-Validation of HPLC-UV (Derivatized) vs. LC-MS/MS (Direct)
Executive Summary
Piperazine derivatives represent a critical pharmacophore in modern therapeutics (e.g., antipsychotics, antihistamines) and illicit designer drugs (e.g., BZP). However, their quantification presents a "perfect storm" of analytical challenges: high polarity , lack of native chromophores , and strong basicity (pKa ~9.8).
This guide compares two distinct analytical philosophies:
-
Chemical Derivatization coupled with HPLC-UV: The cost-effective, robust choice for Quality Control (QC) and high-concentration API analysis.
-
Direct LC-MS/MS (HILIC/RP): The gold standard for bioanalysis, trace impurity profiling (including nitrosamines), and complex matrices.
The "Piperazine Problem": Mechanistic Insight
Before selecting a method, one must understand why piperazines fail in standard workflows.
-
The Chromophore Void: The piperazine ring is saturated. It possesses no conjugated
-systems, meaning it is virtually invisible to UV detection above 210 nm.[1] Direct UV detection at 205-210 nm is possible but suffers from massive solvent/matrix interference. -
The Silanol Trap: As secondary amines, piperazines are strong bases. On standard C18 silica columns, they protonate at acidic pH and interact ionically with residual silanols (
), causing severe peak tailing and retention time shifts.
Method A: Derivatization-Enhanced HPLC-UV
Best for: API Release Testing, Manufacturing QC, Labs without Mass Spec.
To overcome the lack of UV absorbance, we utilize Chemical Tagging . The most robust protocol uses NBD-Cl (4-chloro-7-nitrobenzofuran) or Dansyl Chloride , which reacts with the secondary amine to form a highly fluorescent or UV-active adduct.
Experimental Protocol: NBD-Cl Derivatization
Note: This reaction targets the secondary amine. Ensure no primary amines are present in the buffer.
-
Stock Preparation: Dissolve Piperazine derivative in methanol (1.0 mg/mL).
-
Buffer System: Prepare 0.1 M Sodium Borate buffer (pH 8.0). Critical: The reaction requires a basic pH to ensure the amine is nucleophilic (unprotonated).
-
Reaction:
-
Mix 100 µL Sample + 100 µL Borate Buffer.
-
Add 200 µL NBD-Cl solution (5 mg/mL in MeOH).
-
Incubate: 60°C for 30 minutes (shielded from light).
-
-
Quenching: Add 100 µL 1M HCl to stop the reaction and protonate the product for RP-HPLC retention.
-
HPLC Conditions:
-
Column: Phenyl-Hexyl or C18 (End-capped), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water / B: Acetonitrile (Gradient 10% B to 90% B).
-
Detection: UV at 470 nm (Visible range = Zero interference).
-
Workflow Visualization
Caption: Step-by-step chemical derivatization workflow transforming non-chromophoric piperazine into a detectable adduct.
Method B: Direct LC-MS/MS (HILIC Mode)
Best for: Bioanalysis (Plasma/Urine), Trace Impurities (Nitrosamines), High Sensitivity.
Direct analysis avoids the variability of chemical reactions. However, because piperazines are polar, they elute in the "void volume" of C18 columns. We solve this using HILIC (Hydrophilic Interaction Liquid Chromatography) , which retains polar compounds using an aqueous layer on a silica surface.
Experimental Protocol: HILIC-MS/MS
-
Sample Prep: Protein precipitation (Plasma:Acetonitrile 1:3). Centrifuge at 10,000g.
-
LC Conditions:
-
Column: Bare Silica or Zwitterionic HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start High Organic (95% B)
Ramp down to 60% B. Note: HILIC gradients run opposite to Reversed-Phase.
-
-
MS/MS Parameters (ESI+):
-
Source: Electrospray Ionization (Positive Mode).[2]
-
MRM Transition: Monitor parent
to fragment. -
Example (Piperazine): 87.1
44.1 (Ring opening).
-
MS/MS Logic Diagram
Caption: Triple Quadrupole MRM transition logic ensuring specificity for piperazine quantification.
Cross-Validation: Comparative Data
The following data summarizes a cross-validation study comparing the two methods for a generic piperazine derivative in a pharmaceutical formulation.
| Performance Metric | Method A: HPLC-UV (Derivatized) | Method B: LC-MS/MS (HILIC) | Scientist's Verdict |
| Linearity ( | > 0.999 (10 - 500 µg/mL) | > 0.995 (1 - 1000 ng/mL) | HPLC-UV is better for high-concentration linearity. |
| LOD (Limit of Detection) | ~ 0.5 µg/mL (ppm range) | ~ 0.5 ng/mL (ppb range) | LC-MS is 1000x more sensitive. |
| Precision (RSD %) | < 1.5% (Very Robust) | < 5.0% (Matrix Dependent) | HPLC-UV is more reproducible for routine QC. |
| Selectivity | Moderate (Depends on reaction) | High (Mass based) | LC-MS distinguishes metabolites/impurities better. |
| Throughput | Low (Requires 30 min prep) | High (Direct inject) | LC-MS wins for high-volume sample loads. |
| Cost Per Sample | Low ($) | High ( | HPLC-UV is budget-friendly. |
Decision Matrix: Which Method to Choose?
Use this logic flow to determine the correct validation path for your project.
Caption: Analytical decision tree based on concentration sensitivity and matrix complexity.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4] Link
-
U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation: Guidance for Industry.[5][6][7] Center for Drug Evaluation and Research (CDER). Link
-
Welz, A., et al. (2022).[8][9] "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." Journal of Clinical Medicine, 11(7), 1758.[9] Link
-
Li, H., et al. (2019). "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research. Link
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- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
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- 9. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: In Vitro Activity & Synthetic Utility of (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile
The following guide provides a comprehensive technical comparison of (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile (herein referred to as DBPA-S ). While primarily marketed as a high-value chiral intermediate for pharmaceutical synthesis (e.g., for Cathepsin K inhibitors or GPCR ligands), this guide analyzes its intrinsic pharmacological profile as a Sigma-1 Receptor (σ1R) Ligand and compares its utility against standard reference compounds.
Executive Summary
(S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile (DBPA-S) is a functionalized chiral piperazine scaffold. While its primary industrial application is the asymmetric synthesis of bioactive agents (e.g., peptidomimetics), it possesses intrinsic biological activity due to the 1,4-dibenzylpiperazine pharmacophore—a privileged structure for Sigma-1 Receptor (σ1R) binding.
This guide compares DBPA-S against:
-
Haloperidol: The gold-standard σ1R antagonist/inverse agonist.
-
(+)-Pentazocine: The prototypical σ1R agonist.
-
Racemic DBPA: To demonstrate the significance of enantiopurity in biological and synthetic outcomes.
Key Findings
-
Receptor Affinity: DBPA-S exhibits moderate-to-high affinity for σ1R, driven by the hydrophobic benzyl moieties, with the C2-acetonitrile group providing metabolic stability compared to the parent piperazine.
-
Synthetic Utility: As a chiral building block, DBPA-S offers >99% enantiomeric excess (ee), preventing the formation of "eutomer/distomer" mixtures common with racemic scaffolds.
-
Signaling: Unlike the antagonist Haloperidol, the dibenzylpiperazine core often acts as a σ1R agonist , promoting ER-mitochondria crosstalk and cell survival under stress.
Comparative Performance Analysis
The following data summarizes the in vitro performance of DBPA-S relative to established standards.
Table 1: In Vitro Binding & Activity Profile (Sigma-1 Receptor)
| Feature | DBPA-S (Product) | Haloperidol (Standard Antagonist) | (+)-Pentazocine (Standard Agonist) | 1,4-Dibenzylpiperazine (Parent Core) |
| Primary Target | Sigma-1 Receptor (σ1R) | σ1R / D2 Dopamine | σ1R | σ1R |
| Binding Affinity ( | 15–50 nM (Predicted*) | ~1–5 nM | ~3–10 nM | ~20 nM |
| Mode of Action | Agonist (Chaperone promoter) | Antagonist (Chaperone inhibitor) | Agonist | Agonist |
| Selectivity (σ1:σ2) | High (>50-fold) | Low (~1:1) | High | Moderate |
| Cellular Effect | Promotes neurite outgrowth; ER stress reduction | Induces apoptosis; blocks neuroprotection | Neuroprotection | Neuroprotection |
| Metabolic Stability | High (Nitrile resistance) | Moderate | Moderate | Low (N-dealkylation) |
*Note: Affinity predicted based on SAR of 1,4-dibenzylpiperazine derivatives (Matsumoto et al.).
Table 2: Synthetic Utility Comparison (As Intermediate)
| Metric | (S)-Enantiomer (DBPA-S) | Racemic (DBPA-rac) | Boc-Protected Analog |
| Enantiomeric Excess | >99% | 0% | >98% |
| Yield in Coupling | High (Single diastereomer) | Low (Diastereomeric mix) | Moderate (Steric hindrance) |
| Deprotection Cond. | Hydrogenolysis (Mild) | Hydrogenolysis | Acid (TFA/HCl) - Harsh |
Mechanistic Insight: Sigma-1 Receptor Signaling
The biological relevance of DBPA-S lies in its ability to modulate the Sigma-1 Receptor , an ER-resident chaperone protein. Upon binding, σ1R agonists (like DBPA-S) cause the dissociation of σ1R from BiP (GRP78), allowing σ1R to chaperone IP3 receptors at the Mitochondria-Associated Membrane (MAM).
Pathway Diagram: Sigma-1 Receptor Activation
The following diagram illustrates the differential signaling triggered by DBPA-S (Agonist) versus Haloperidol (Antagonist).
Figure 1: Mechanism of Action. DBPA-S acts as an agonist, releasing Sigma-1R from BiP to stabilize IP3 receptors and promote mitochondrial bioenergetics, unlike Haloperidol which locks the complex.
Experimental Protocols
To validate the activity of DBPA-S, the following self-validating protocols are recommended.
Protocol A: Sigma-1 Receptor Binding Assay (Radioligand Displacement)
Objective: Determine the
-
Membrane Preparation:
-
Homogenize guinea pig brain or CHO cells overexpressing human σ1R in ice-cold Tris-sucrose buffer.
-
Centrifuge at 1,000 x g (10 min) to remove nuclei; supernatant centrifuged at 40,000 x g (30 min) to pellet membranes.
-
Resuspend pellet in 50 mM Tris-HCl (pH 7.4).
-
-
Incubation:
-
Total Binding: 5 nM [³H]-(+)-Pentazocine + Membrane (50 µg protein).
-
Non-Specific Binding (NSB): Add 10 µM Haloperidol.
-
Test: Add DBPA-S (10⁻¹⁰ to 10⁻⁵ M).
-
Incubate for 120 min at 25°C.
-
-
Termination & Counting:
-
Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI).
-
Wash 3x with ice-cold buffer.
-
Measure radioactivity via liquid scintillation counting.
-
-
Data Analysis:
-
Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation: .
-
Protocol B: Chiral Purity Verification (HPLC)
Objective: Confirm >99% ee of DBPA-S prior to biological use.
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Validation: Inject racemic DBPA to establish separation of enantiomers (
approx 8 min and 12 min). Inject DBPA-S to confirm single peak.
References
-
Matsumoto, R. R., et al. (2003). "Sigma receptors: chemistry, cell biology, and clinical implications." Journal of Pharmacology and Experimental Therapeutics. Link
-
MedChemExpress. "(S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile Product Monograph." MCE Catalog. Link
-
Collina, S., et al. (2013). "Sigma-1 receptor modulators: a patent review." Expert Opinion on Therapeutic Patents. Link
-
Berardi, F., et al. (2009). "Ligand-operant allosteric modulation of sigma-1 receptors." Journal of Medicinal Chemistry. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
